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  • Product: Methyl 2-bromo-4-fluoro-5-hydroxybenzoate
  • CAS: 1357147-45-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Methyl 2-bromo-4-fluoro-5-hydroxybenzoate in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern medicinal chemistry, poly-subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern medicinal chemistry, poly-substituted benzene rings serve as critical scaffolds for developing highly targeted therapeutics. Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (CAS: 1357147-45-5) is a highly functionalized, densely substituted building block[1]. Featuring four distinct functional handles—an ester, a bromine atom, a fluorine atom, and a phenolic hydroxyl group—this molecule is uniquely engineered for divergent downstream functionalization. This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic logic behind its regioselective synthesis, and field-proven protocols for its application in cross-coupling and PROTAC linker attachment.

Structural Profiling and Physicochemical Attributes

The strategic placement of functional groups on this scaffold is not accidental; it is designed to maximize synthetic utility while optimizing the pharmacokinetic profile of the resulting active pharmaceutical ingredients (APIs). The fluorine atom at position 4 provides metabolic stability against CYP450-mediated aromatic oxidation, while simultaneously lowering the pKa of the adjacent 5-hydroxyl group, increasing its reactivity for etherification[2].

Table 1: Physicochemical and Structural Properties
PropertyValueScientific Implication
CAS Number 1357147-45-5[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C8H6BrFO3[3]High heteroatom-to-carbon ratio, ideal for fragment-based drug design.
Molecular Weight 249.035 g/mol [1]Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Predicted) 2.58[1]Optimal lipophilicity for passive membrane permeability.
Melting Point 109–112 °C[1]Solid state at room temperature; facilitates purification via recrystallization.
Fsp3 0.125[1]Highly planar aromatic system, suitable for intercalating or deep-pocket binding.
SMILES COC(=O)C1=CC(=C(C=C1Br)F)O[3]Structural representation for computational docking and cheminformatics.

Mechanistic Synthesis & Regioselectivity

The synthesis of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate is a masterclass in exploiting electronic and steric directing effects. The most efficient synthetic route begins with the commercially available 4-fluoro-3-hydroxybenzoic acid .

The Causality of Regioselective Bromination

When Methyl 4-fluoro-3-hydroxybenzoate is subjected to electrophilic aromatic bromination, the incoming electrophile (Br⁺) faces a highly biased aromatic ring:

  • The 3-OH Group: Strongly electron-donating via resonance, highly activating, and directs ortho/para.

  • The 4-F Group: Weakly deactivating but directs ortho/para.

  • The 1-COOMe Group: Electron-withdrawing, deactivating, and directs meta.

The hydroxyl group dictates the regiochemistry. It directs the bromine to position 2 (ortho) or position 6 (para). Position 2 is sterically hindered by the bulky methyl ester at position 1. Therefore, the bromination occurs with near-perfect regioselectivity at position 6 , yielding Methyl 6-bromo-4-fluoro-3-hydroxybenzoate.

The IUPAC Renumbering Phenomenon: According to IUPAC nomenclature rules, the aromatic ring must be numbered to provide the lowest possible locants for the substituents. Reversing the numbering direction shifts the locants from 3,4,6 to 2,4,5. Thus, the product is officially named Methyl 2-bromo-4-fluoro-5-hydroxybenzoate .

R N1 3-OH Group Strongly Activating Ortho/Para Directing N2 Position 6 Para to OH Sterically Accessible N1->N2 Favored Pathway N3 Position 2 Ortho to OH Sterically Hindered by COOMe N1->N3 Blocked N4 Position 4 Occupied by Fluorine N1->N4 Blocked

Figure 1: Electronic and steric directing effects governing the regioselective bromination.

Downstream Applications in Medicinal Chemistry

The true value of this scaffold lies in its orthogonality. Each functional group can be reacted independently without cross-interference, allowing for rapid generation of complex libraries.

  • O-Alkylation at 5-OH: The phenolic hydroxyl is an ideal anchor for Williamson etherification. In the context of targeted protein degradation (PROTACs), this position is frequently used to attach PEG-based linkers[2].

  • Suzuki-Miyaura Coupling at 2-Br: The aryl bromide is primed for palladium-catalyzed cross-coupling with arylboronic acids, establishing the biaryl cores commonly found in kinase inhibitors and GPCR modulators[4],[5].

  • Saponification at 1-COOMe: Post-functionalization, the methyl ester can be cleanly hydrolyzed to a carboxylic acid and subjected to amide coupling (e.g., using HATU/DIPEA) to attach target-binding pharmacophores.

G A 4-Fluoro-3-hydroxybenzoic acid B Methyl 4-fluoro-3-hydroxybenzoate A->B Fischer Esterification (MeOH, H2SO4) C Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (Core Scaffold) B->C Regioselective Bromination (Br2 or NBS) D PROTAC / Linker Attachment (O-Alkylation at 5-OH) C->D Base, Alkyl Halide E Biaryl Core Formation (Suzuki Coupling at 2-Br) C->E Pd Catalyst, Boronic Acid F Amide Coupling (Saponification of 1-COOMe) C->F LiOH/H2O, then Amine/HATU

Figure 2: Synthetic pathway and divergent downstream functionalization of the core scaffold.

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems, combining mechanistic causality with precise analytical checkpoints to ensure reproducibility.

Protocol A: Regioselective Bromination (Scaffold Synthesis)

Objective: Synthesize Methyl 2-bromo-4-fluoro-5-hydroxybenzoate from Methyl 4-fluoro-3-hydroxybenzoate.

  • Preparation: Dissolve Methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M) under an inert argon atmosphere.

  • Electrophile Addition: Cool the solution to 0 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Causality: NBS provides a controlled, low concentration of electrophilic bromine, preventing poly-bromination.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The starting material (m/z 171 [M+H]⁺) should cleanly convert to the product. The product will present a distinct isotopic doublet at m/z 249 and 251 ([M+H]⁺) in a 1:1 ratio, confirming the incorporation of a single bromine atom[3].

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with Ethyl Acetate (3x), wash the organic layer with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: O-Alkylation for Linker Attachment

Objective: Attach a functionalized alkyl halide to the 5-OH position.

  • Preparation: Dissolve Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (1.0 eq) in anhydrous Acetone or DMF[2].

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Causality: K₂CO₃ is perfectly calibrated to deprotonate the acidic phenol without causing premature saponification of the methyl ester, which would occur with stronger bases like NaOH.

  • Alkylation: Add the desired alkyl halide (e.g., a PEG-bromide for PROTAC synthesis) (1.2 eq). Heat to 60 °C for 8–12 hours[2].

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show the consumption of the highly polar phenolic starting material (Rf ~0.2) to a less polar ether product (Rf ~0.5).

  • Workup: Filter off the inorganic salts, concentrate the filtrate, and purify via flash chromatography.

Protocol C: Suzuki-Miyaura Cross-Coupling

Objective: Construct a biaryl core via the 2-Br position.

  • Preparation: In a microwave vial, combine the brominated scaffold (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq)[4].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The dppf ligand's large bite angle specifically facilitates the challenging reductive elimination step required for sterically hindered ortho-substituted aryl bromides.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Causality: Water is absolutely critical; it hydroxylates the boronic acid to form the highly nucleophilic trihydroxyboronate intermediate required for transmetalation to the Pd(II) complex.

  • Reaction: Seal the vial and heat at 80 °C for 4 hours[4].

  • Validation Checkpoint: The disappearance of the isotopic doublet (m/z 249/251) and the appearance of the cross-coupled product mass confirm successful transmetalation and reductive elimination. A color change from orange to black (palladium black precipitation) indicates the end of the catalytic cycle[4].

References

  • PubChemLite / University of Luxembourg. "Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (C8H6BrFO3) - Structural Information & Predicted CCS." PubChemLite Database. URL:[Link]

  • Organic Process Research & Development. "Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?" ACS Publications. URL: [Link]

  • Chemical Reviews. "Nickel-Catalyzed Cross-Couplings Involving Carbon−Oxygen Bonds." ACS Publications. URL:[Link]

Sources

Exploratory

Comprehensive NMR Spectroscopy Guide for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate: Structural Elucidation and Signal Assignment

Executive Summary Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (CAS: 1357147-45-5) is a highly functionalized pentasubstituted aromatic scaffold frequently utilized in pharmaceutical drug discovery and agrochemical developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (CAS: 1357147-45-5) is a highly functionalized pentasubstituted aromatic scaffold frequently utilized in pharmaceutical drug discovery and agrochemical development [1]. Because five of the six aromatic carbons bear distinct substituents—an ester, a bromine atom, a fluorine atom, a hydroxyl group, and two non-equivalent protons—the molecule presents a highly asymmetric electronic environment.

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a task of peak-picking, but as an exercise in mapping a self-validating spin system. The presence of the 19 F nucleus (100% natural abundance, spin ½) serves as an internal ruler. By analyzing the heteronuclear spin-spin coupling constants ( JCF​ and JHF​ ), we can unambiguously assign every carbon and proton in the molecule, eliminating the need for extensive 2D NMR experiments in routine QA/QC workflows.

Molecular Architecture & Spin System Analysis

The regiochemistry of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate dictates its spectral behavior. The numbering priority begins at the ester-bearing carbon (C1) and proceeds towards the bromine atom to minimize locant numbers:

  • C1: -COOCH 3​ (Ester)

  • C2: -Br (Bromine)

  • C3: -H (Proton H3)

  • C4: -F (Fluorine)

  • C5: -OH (Hydroxyl)

  • C6: -H (Proton H6)

Because H3 and H6 are para to one another, their homonuclear coupling ( 4JHH​ ) is near zero and typically unresolved. Therefore, the multiplicity of these proton signals is entirely dictated by heteronuclear coupling to the 19 F nucleus at C4 [2].

SpinSystem F Fluorine (F4) C4 Carbon-4 F->C4 ¹J_CF (~245 Hz) C3 Carbon-3 F->C3 ²J_CF (~22 Hz) C5 Carbon-5 F->C5 ²J_CF (~18 Hz) H3 Proton (H3) F->H3 ³J_HF (~8.5 Hz) H6 Proton (H6) F->H6 ⁴J_HF (~6.0 Hz) C6 Carbon-6 F->C6 ³J_CF (~6 Hz)

Figure 1: Heteronuclear spin-spin coupling network driven by the C4-Fluorine atom.

Experimental Workflow: High-Resolution NMR Acquisition

To capture the fine splitting patterns caused by 19 F, high-resolution acquisition is mandatory. Furthermore, the choice of solvent is critical. While CDCl 3​ is common, it allows rapid intermolecular exchange of the phenolic -OH proton, broadening the signal into the baseline. Causality: By utilizing DMSO-d 6​ , the solvent acts as a strong hydrogen-bond acceptor, locking the -OH proton in place, reducing the exchange rate, and yielding a sharp, integrable resonance [3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6​ . Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching: Insert the sample into a high-field spectrometer (e.g., 500 MHz). Perform automated tuning and matching (ATM) for the 1 H, 13 C, and 19 F channels to maximize RF power transfer and receiver sensitivity.

  • Shimming: Execute 3D gradient shimming (e.g., TopShim). Fine-tune the Z1 and Z2 gradients manually to ensure the line width at half height (FWHM) of the TMS signal is < 0.5 Hz.

  • 1 H NMR Acquisition: Use a standard 30° pulse sequence (zg30). Set the spectral width to 15 ppm to ensure the deshielded phenolic -OH is captured. Use a relaxation delay (D1) of 2.0 seconds and acquire 16 scans.

  • 13 C NMR Acquisition: Use a power-gated decoupling sequence (zgpg30) with WALTZ-16 for 1 H decoupling. Set D1 to 3.0 seconds to allow full relaxation of the quaternary carbons (C1, C2, C4, C5). Acquire 1024 scans to overcome the low natural abundance of 13 C and the signal dilution caused by extensive 19 F splitting.

NMRWorkflow Prep Sample Prep (DMSO-d6 + TMS) Tune Probe Tuning & Matching (1H/13C/19F) Prep->Tune Shim Gradient Shimming (Z1-Z5 optimization) Tune->Shim Acq1H 1H Acquisition (zg30, ns=16, d1=2s) Shim->Acq1H Acq13C 13C Acquisition (zgpg30, ns=1024, d1=3s) Shim->Acq13C Process FID Processing (FT, Phase/Baseline Corr.) Acq1H->Process Acq13C->Process

Figure 2: Standard high-resolution NMR acquisition workflow for fluorinated aromatics.

1 H NMR Spectral Analysis & Causality

The proton spectrum is elegantly simple but highly informative. The two aromatic protons, H3 and H6, appear as distinct doublets.

Mechanistic Insight: H3 is ortho to the fluorine atom, resulting in a larger coupling constant ( 3JHF​≈8.5 Hz). H6 is meta to the fluorine atom, resulting in a smaller coupling constant ( 4JHF​≈6.0 Hz). Furthermore, H6 is significantly deshielded by the anisotropic effect of the adjacent ester carbonyl group, pushing its chemical shift downfield relative to H3.

Table 1: 1 H NMR Signal Assignment (500 MHz, DMSO-d 6​ )
ProtonChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J )Assignment Rationale
-OH ~10.50Broad Singlet (bs)1HN/AHighly deshielded due to hydrogen bonding; locked by DMSO-d 6​ .
H6 ~7.62Doublet (d)1H 4JHF​≈6.0 HzDeshielded by ortho-ester carbonyl; meta-coupling to F.
H3 ~7.21Doublet (d)1H 3JHF​≈8.5 HzShielded by ortho-F and meta-OH; ortho-coupling to F.
-OCH 3​ ~3.85Singlet (s)3HN/ATypical methoxy ester resonance; no adjacent active spins.

13 C NMR Spectral Analysis & Causality

The 13 C spectrum of this compound is a masterclass in heteronuclear coupling. Because 19 F is NMR active, it splits the carbon signals into doublets. The magnitude of this splitting ( JCF​ ) is inversely proportional to the number of intervening bonds, acting as a self-validating structural map [4].

Mechanistic Insight:

  • 1JCF​ (Ipso): The carbon directly attached to fluorine (C4) experiences massive coupling (~245 Hz), making it instantly identifiable.

  • 2JCF​ (Ortho): C3 and C5 are adjacent to C4. They exhibit couplings of ~18–22 Hz.

  • 3JCF​ (Meta): C2 and C6 are three bonds away, showing smaller couplings of ~6–8 Hz.

  • 4JCF​ (Para): C1 is four bonds away. Its coupling is often very small (~3 Hz) or unresolved depending on the digital resolution of the acquisition.

Table 2: 13 C NMR Signal Assignment (125 MHz, DMSO-d 6​ )
CarbonChemical Shift (ppm)MultiplicityCoupling Constant ( JCF​ )Assignment Rationale
C=O ~165.0Singlet (s)N/ACarbonyl carbon of the ester; highly deshielded.
C4 ~157.1Doublet (d) 1JCF​≈245 HzDirect attachment to highly electronegative Fluorine.
C5 ~141.6Doublet (d) 2JCF​≈18 HzOrtho to F, strongly deshielded by the attached -OH group.
C1 ~130.9Doublet (d) 4JCF​≈3 HzAttached to ester group; para to F.
C6 ~120.6Doublet (d) 3JCF​≈6 HzMeta to F, ortho to ester and OH.
C3 ~120.5Doublet (d) 2JCF​≈22 HzOrtho to F, ortho to Br.
C2 ~118.4Doublet (d) 3JCF​≈8 HzAttached to Br (heavy atom shielding effect); meta to F.
-OCH 3​ ~52.5Singlet (s)N/AMethoxy carbon of the ester.

Conclusion

The structural elucidation of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate relies heavily on the predictable and highly diagnostic nature of 19 F- 13 C and 19 F- 1 H spin-spin coupling. By optimizing the experimental workflow to prioritize high digital resolution and utilizing DMSO-d 6​ to lock the exchangeable hydroxyl proton, researchers can generate a self-validating dataset. The magnitude of the JCF​ couplings provides an unambiguous, bond-by-bond map of the aromatic ring, ensuring absolute confidence in the regiochemical assignment without the strict necessity of time-consuming 2D HMBC/HSQC experiments.

References

  • Bovey, P., et al. (2021). Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. Journal of Chemical Education. American Chemical Society. Retrieved from[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. Retrieved from[Link]

  • Csuk, R., & Glänzer, B. I. (2000). NMR spectra of fluorinated compounds: Chemical shifts and coupling constants. Advances in Carbohydrate Chemistry and Biochemistry. National Institutes of Health (NIH). Retrieved from[Link]

Foundational

An In-depth Technical Guide to the Solubility Profile of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate. Given the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate. Given the absence of publicly available solubility data for this specific compound, this document emphasizes the foundational principles and a robust experimental protocol to empower researchers to generate this critical data in-house.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage failures. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences every stage of development, from synthesis and purification to formulation and bioavailability. A well-characterized solubility profile is not merely a data point; it is a cornerstone of rational drug design and development.

This guide focuses on Methyl 2-bromo-4-fluoro-5-hydroxybenzoate, a substituted aromatic compound with functional groups that suggest a nuanced solubility behavior. Understanding its solubility is paramount for its potential development as a therapeutic agent or intermediate.

Physicochemical Properties and Predicted Solubility Behavior of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

To predict the solubility of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate, we must first analyze its molecular structure. The molecule possesses a combination of polar and non-polar features that will dictate its interaction with different solvents.

  • Structure:

    • Aromatic Ring: The benzene ring provides a hydrophobic character.

    • Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.

    • Ester Group (-COOCH3): The ester group is a hydrogen bond acceptor and adds to the polar nature of the molecule.

    • Halogen Substituents (Br, F): The bromine and fluorine atoms are electronegative, contributing to the overall polarity and dipole moment of the molecule.

  • Predicted Solubility: Based on the principle of "like dissolves like," we can make some initial predictions[1][2].

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and ester groups of the solute, leading to favorable interactions and likely good solubility[3][4].

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have significant dipole moments and can interact with the polar functionalities of the molecule, suggesting moderate to good solubility.

    • Nonpolar Solvents (e.g., Hexane, Toluene): The hydrophobic aromatic ring will have some affinity for these solvents, but the polar functional groups will likely limit solubility. We can anticipate lower solubility in these solvents compared to polar ones[5].

The interplay of these functional groups and their ability to form intermolecular forces such as hydrogen bonds and dipole-dipole interactions will ultimately determine the solubility in a given solvent[4][6].

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method[1][7][8]. This method is reliable and allows for the determination of the thermodynamic equilibrium solubility. The following protocol is a detailed, step-by-step guide for its implementation.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Materials and Equipment
  • Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Protocol

Step 1: Preparation of Saturated Solutions

  • Accurately weigh an excess amount of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (e.g., 10-20 mg more than the anticipated solubility) into a series of vials.

  • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended[1]. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

Step 3: Phase Separation

  • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed for a short period.

  • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Carefully withdraw the supernatant using a syringe, ensuring no solid particles are disturbed.

  • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining fine particles[1].

Step 4: Quantification by HPLC

  • Prepare a series of standard solutions of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate of known concentrations in the same solvent.

  • Develop a suitable HPLC method to separate and quantify the compound.

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

  • Inject the filtered supernatant from the solubility experiment and determine its concentration using the calibration curve.

  • It may be necessary to dilute the saturated solution to fall within the linear range of the calibration curve.

Data Reporting

The solubility should be reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature[1].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add Excess Solute to Solvent B Agitate at Constant Temperature (24-72h) A->B C Centrifuge B->C D Filter Supernatant C->D E Analyze by HPLC D->E F Determine Concentration E->F

Caption: Workflow for Equilibrium Solubility Determination.

Theoretical Considerations and Intermolecular Interactions

The solubility of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester carbonyl is a hydrogen bond acceptor. In polar protic solvents, strong solute-solvent hydrogen bonds can form, promoting dissolution[4].

  • Dipole-Dipole Interactions: The polar nature of the C-F, C-Br, C=O, and C-O bonds creates a significant molecular dipole. Polar aprotic solvents can interact favorably through dipole-dipole interactions.

  • Van der Waals Forces: The aromatic ring contributes to London dispersion forces, which are the primary interactions with nonpolar solvents.

The overall solubility will depend on the ability of the solvent to overcome the crystal lattice energy of the solid solute and form stable solute-solvent interactions.

Intermolecular Interaction Diagram

G cluster_solute Methyl 2-bromo-4-fluoro-5-hydroxybenzoate cluster_solvents Solvents Solute Aromatic Ring -OH (H-bond donor/acceptor) -COOCH3 (H-bond acceptor) -Br, -F (Polar) Protic Polar Protic (e.g., Methanol) H-bond donor/acceptor Solute->Protic Strong H-bonding Aprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole Solute->Aprotic Dipole-Dipole Interactions Nonpolar Nonpolar (e.g., Hexane) Van der Waals Solute->Nonpolar Van der Waals Forces

Caption: Predicted Intermolecular Interactions.

Hypothetical Solubility Data Presentation

As no experimental data is currently available, the following table serves as a template for presenting the results obtained from the described protocol.

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25[Experimental Value][Calculated Value]
EthanolPolar Protic25[Experimental Value][Calculated Value]
AcetonePolar Aprotic25[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic25[Experimental Value][Calculated Value]
Ethyl AcetatePolar Aprotic25[Experimental Value][Calculated Value]
DichloromethanePolar Aprotic25[Experimental Value][Calculated Value]
TolueneNonpolar25[Experimental Value][Calculated Value]
HexaneNonpolar25[Experimental Value][Calculated Value]

Conclusion

While specific solubility data for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate remains to be determined, this guide provides a robust framework for its experimental determination and theoretical understanding. By following the detailed shake-flask protocol and considering the principles of intermolecular interactions, researchers can generate the high-quality solubility data essential for advancing the development of this compound.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • ACS Publications. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Crystal Growth & Design. Retrieved from [Link]

  • Journal of Medical and Health Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

  • CORE. (n.d.). Aromatic Compounds and Ester Polymeric Solvents Interactions. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Florida State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Houston. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate at Room Temperature: A Mechanistic and Analytical Guide

Executive Summary Methyl 2-bromo-4-fluoro-5-hydroxybenzoate ( C8​H6​BrFO3​ ) is a highly substituted aromatic ester utilized as a critical intermediate in pharmaceutical synthesis and drug development. Understanding its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate ( C8​H6​BrFO3​ ) is a highly substituted aromatic ester utilized as a critical intermediate in pharmaceutical synthesis and drug development. Understanding its thermodynamic stability at room temperature (20–25°C) is paramount for establishing shelf-life, defining storage conditions, and ensuring downstream synthetic yields. This whitepaper deconstructs the structural causality behind the molecule's inherent stability, outlines its kinetic vulnerabilities, and provides a self-validating analytical protocol for stability profiling aligned with global regulatory frameworks[1].

Molecular Architecture & Thermodynamic Baselines

The thermodynamic stability of a substituted benzene derivative at standard ambient temperature and pressure (SATP) is dictated by the net sum of its intramolecular forces and electronic distribution. Methyl 2-bromo-4-fluoro-5-hydroxybenzoate exhibits exceptional ambient stability due to three synergistic structural features:

  • Steric Shielding (The Ortho Effect): The ester group ( −COOCH3​ ) is inherently vulnerable to nucleophilic acyl substitution (hydrolysis) in the presence of ambient moisture. However, the bulky bromine atom at the 2-position (ortho to the ester) creates a dense steric cloud. This physical barrier restricts the trajectory of incoming water molecules, drastically increasing the activation energy ( Ea​ ) required for the formation of the tetrahedral intermediate, thereby arresting hydrolysis at room temperature.

  • Electronic Deactivation: The aromatic ring is substituted with two highly electronegative halogens (fluorine at C4, bromine at C2). These functional groups exert a strong inductive electron-withdrawing effect (-I). By pulling electron density away from the ring, they render the 5-hydroxyl group highly resistant to oxidative degradation (e.g., conversion to a reactive quinone species). Oxidation requires electron loss, which is thermodynamically unfavorable in an electron-depleted system.

  • Crystal Lattice Energy: In the solid state, the 5-hydroxyl group acts as a potent hydrogen bond donor, while the ester carbonyl and fluorine atom serve as acceptors. This intermolecular hydrogen bonding network maximizes lattice enthalpy ( ΔHlattice​ ), ensuring the compound remains a stable crystalline solid at 25°C without undergoing spontaneous polymorphic transitions.

MolecularDefenses Parent Methyl 2-bromo-4-fluoro -5-hydroxybenzoate Steric Ortho-Bromine Steric Shielding Parent->Steric Structural Feature EWG F/Br Electron Withdrawal Parent->EWG Structural Feature Hydrolysis Ester Hydrolysis Oxidation Phenolic Oxidation Steric->Hydrolysis Blocks H2O Attack EWG->Oxidation Lowers e- Density

Caption: Structural features dictating thermodynamic stability against degradation.

Degradation Pathways & Kinetic Vulnerabilities

While thermodynamically stable under standard conditions, prolonged exposure to environmental stressors can induce degradation. Understanding these pathways is critical for predictive modeling and establishing forced degradation protocols.

  • Base-Catalyzed Saponification: Exposure to highly alkaline environments (pH > 8) can overcome the steric hindrance of the ortho-bromine, leading to the irreversible cleavage of the methyl ester to form 2-bromo-4-fluoro-5-hydroxybenzoic acid and methanol.

  • Photolytic Cleavage: The carbon-bromine (C-Br) bond possesses a lower bond dissociation energy (~280 kJ/mol) compared to the C-F bond (~485 kJ/mol). Prolonged exposure to high-energy UV light can induce homolytic cleavage of the C-Br bond, generating radical species. Therefore, actinic light protection is mandatory.

Quantitative Data: Thermodynamic & Kinetic Profiles

The following table synthesizes the expected thermodynamic parameters and degradation kinetics for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate at 25°C, derived from predictive modeling of halogenated methyl benzoates.

ParameterValue / ConditionCausality / Implication
Standard State Solid (Crystalline)High lattice energy driven by intermolecular H-bonding.
Hydrolysis Rate ( kobs​ ) <10−8 s−1 at pH 7.0Ortho-bromine steric hindrance arrests nucleophilic attack.
Oxidation Potential >+1.2 V (vs Ag/AgCl)Halogen electron-withdrawal stabilizes the phenol against ROS.
Shelf-Life Estimate >24 MonthsBased on ICH Q1A(R2) Long-Term conditions (25°C / 60% RH)[1].

Self-Validating Analytical Protocols for Stability Testing

To empirically validate the thermodynamic stability of this compound, a robust analytical framework is required. Standard ICH stability studies involve testing the drug substance over a minimum of 12 months at 25°C ± 2°C / 60% RH ± 5% RH[2]. However, to accelerate data acquisition, we employ Accelerated Predictive Stability (APS) studies combined with highly sensitive Isothermal Microcalorimetry (IMC)[2].

The following protocol is designed as a self-validating system : every measurement includes an internal logic check to prevent false positives or undetected degradation.

Protocol: Room Temperature Stability Profiling via IMC and Mass-Balance HPLC
  • Step 1: Baseline Establishment via Isothermal Microcalorimetry (IMC)

    • Action: Load 50 mg of the API into an IMC ampoule. Equilibrate at exactly 25.00°C for 48 hours.

    • Causality: We select IMC over standard Differential Scanning Calorimetry (DSC) because IMC can detect microwatt-level ( μW ) heat flows associated with extremely slow, room-temperature degradation reactions. DSC lacks the sensitivity for non-accelerated kinetic events.

    • Validation Check: The heat flow must stabilize at <0.5μW/g . A continuous exothermic signal indicates active degradation (e.g., slow oxidation or interaction with residual solvent).

  • Step 2: Accelerated Predictive Stability (APS) Incubation

    • Action: Subject parallel samples to APS conditions (e.g., 40°C / 75% RH) for 4 weeks[2].

    • Causality: APS forces degradation mechanisms to occur within a measurable timeframe, allowing researchers to calculate the Arrhenius activation energy and extrapolate shelf-life back to 25°C[2].

  • Step 3: HPLC-UV Quantification & Mass Balance

    • Action: Dissolve the stressed and control samples in an anhydrous acetonitrile/water (70:30) diluent. Analyze via Reverse-Phase HPLC (C18 column, 254 nm UV detection).

    • Causality: Anhydrous diluent is chosen to prevent in-situ hydrolysis during the analysis window. 254 nm is optimal for detecting the conjugated aromatic system.

    • Validation Check (Mass Balance): Quantify the parent peak (API) and all degradant peaks (e.g., the hydrolyzed acid). The sum of the molar equivalents of the API and degradants must equal 100% ± 2% of the initial concentration.

    • Self-Correction: If the mass balance falls below 98%, it indicates a "hidden" degradation pathway (e.g., volatile degradants escaping, or highly polar species eluting in the void volume). This automatically triggers an orthogonal investigation using LC-MS to identify the missing mass.

AnalyticalWorkflow Sample API Sample (25°C / 60% RH) IMC Isothermal Microcalorimetry (Detects µW heat flow) Sample->IMC HPLC HPLC-UV Analysis (Quantifies API & Degradants) Sample->HPLC Valid Validated Thermodynamic Profile IMC->Valid Heat flow < 0.5 µW/g MassBal Mass Balance Check (API + Degradants = 100%) HPLC->MassBal MassBal->Valid Pass (±2%) Invalid Orthogonal LC-MS Investigation MassBal->Invalid Fail (>2% loss)

Caption: Self-validating analytical workflow for room temperature stability.

Storage Recommendations

Based on its thermodynamic profile and ICH guidelines[1], Methyl 2-bromo-4-fluoro-5-hydroxybenzoate should be stored under the following conditions to guarantee long-term stability:

  • Temperature: Controlled room temperature (20°C to 25°C).

  • Atmosphere: Keep the container tightly closed to minimize ambient moisture exposure, mitigating long-term hydrolysis risks.

  • Light: Store in amber glass or opaque high-density polyethylene (HDPE) containers to prevent photolytic cleavage of the C-Br bond.

References

  • Source: nih.
  • Q1A(R2)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

An Application Note and Step-by-Step Protocol for the Synthesis of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-bromo-4-fluoro-5-hydroxybenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate is a valuable substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its specific substitution pattern, featuring bromine, fluorine, and hydroxyl groups, makes it a versatile building block in medicinal chemistry. This document provides a detailed, two-step synthesis protocol for this target molecule, commencing from commercially available 4-fluoro-3-hydroxybenzoic acid. The synthesis involves an initial Fischer esterification to produce the methyl ester intermediate, followed by a regioselective electrophilic bromination. This guide offers in-depth technical explanations, safety protocols, and characterization details to ensure reproducibility and a high yield of the final product.

Introduction: The Rationale Behind the Synthesis

The synthesis of halogenated and hydroxylated benzoic acid derivatives is of significant interest in drug discovery. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while a bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions. The hydroxyl group provides a site for derivatization and can participate in crucial hydrogen bonding interactions with biological targets.

This protocol outlines a reliable pathway to Methyl 2-bromo-4-fluoro-5-hydroxybenzoate. The chosen synthetic strategy is designed for both accessibility and control:

  • Step 1: Fischer Esterification. The initial step converts the carboxylic acid of the starting material, 4-fluoro-3-hydroxybenzoic acid, into a methyl ester. This is a classic and robust reaction, typically catalyzed by a strong acid in methanol. The esterification serves to protect the carboxylic acid from reacting in the subsequent bromination step.

  • Step 2: Regioselective Bromination. This is the critical step where a bromine atom is introduced onto the aromatic ring. The regioselectivity is governed by the directing effects of the existing substituents. The hydroxyl group is a powerful ortho-, para-director, strongly activating the ring for electrophilic substitution at positions 2 and 6.[1] The ester and fluorine groups are deactivating and direct to other positions. By using a mild brominating agent such as N-Bromosuccinimide (NBS) under controlled conditions, we can favor the kinetically preferred product, achieving bromination at the sterically accessible position ortho to the activating hydroxyl group.

Reaction Pathway Overview

The overall synthesis is a two-step process starting from 4-fluoro-3-hydroxybenzoic acid.

Synthesis_Pathway start 4-Fluoro-3-hydroxybenzoic acid step1_label Step 1: Esterification intermediate Methyl 4-fluoro-3-hydroxybenzoate step2_label Step 2: Bromination product Methyl 2-bromo-4-fluoro-5-hydroxybenzoate step1_label->intermediate CH3OH, H2SO4 (cat.) Reflux step2_label->product NBS Acetonitrile Room Temp.

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Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Substrate Profiling & Mechanistic Causality The Suzuki-Miyaura cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Substrate Profiling & Mechanistic Causality

The Suzuki-Miyaura cross-coupling of unprotected halophenols presents a unique set of electronic and steric challenges that frequently lead to reaction stalling, catalyst poisoning, or product degradation 1. When utilizing Methyl 2-bromo-4-fluoro-5-hydroxybenzoate as the electrophilic coupling partner, three distinct molecular vectors must be managed:

The Phenoxide Deactivation Effect (Rate-Limiting Barrier)

The unprotected 5-hydroxyl group possesses a pKa of ~9. Under the basic conditions required to activate the boronic acid (e.g., using K3​PO4​ or K2​CO3​ ), this hydroxyl group is rapidly deprotonated to form a phenoxide anion. Because the phenoxide is located para to the C-Br bond, it donates significant electron density into the aromatic ring via resonance (+R effect). This electron richness drastically increases the activation energy required for the electron-rich Pd(0) catalyst to undergo oxidative addition into the C-Br bond, often making this the rate-limiting step of the catalytic cycle 2.

Push-Pull Electronics: The Role of Fluorine

The 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect). Positioned meta to the reactive C-Br bond, it partially mitigates the deactivating resonance effect of the phenoxide. This creates a delicate "push-pull" electronic environment. While the fluorine atom helps lower the LUMO of the aryl halide slightly, the overriding +R effect of the phenoxide still necessitates a highly active catalyst system.

Steric Hindrance and Ester Saponification

The 1-methyl ester is positioned ortho to the C-Br bond, introducing steric bulk that impedes both oxidative addition and the subsequent transmetalation step. Furthermore, the ester is highly susceptible to saponification (hydrolysis) under strongly basic aqueous conditions. Therefore, the use of harsh bases (like NaOH or KOH ) must be strictly avoided to preserve the ester functionality.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Barrier ↑ due to p-Phenoxide) Pd0->OA 1. Ar-Br 2. Base (Forms Phenoxide) TM Transmetalation (Boronate Complex) OA->TM Ar'-B(OH)3(-) (from Boronic Acid + Base) RE Reductive Elimination (Biaryl Release) TM->RE Halide Exchange RE->Pd0 Product Release

Figure 1. Catalytic cycle emphasizing the oxidative addition barrier caused by the phenoxide.

Catalyst and Condition Optimization

To overcome the oxidative addition barrier without hydrolyzing the ester, the catalytic system must be carefully engineered. Electron-rich, sterically demanding Buchwald-type biarylphosphine ligands (such as SPhos or XPhos ) are required. These ligands promote the formation of a highly active monoligated Pd(0)L species that can force oxidative addition into deactivated, sterically hindered aryl bromides [[3]]().

A mixed solvent system of 1,4-Dioxane and H2​O (typically 4:1) ensures solubility of both the organic substrates and the inorganic base ( K3​PO4​ ), facilitating the formation of the reactive boronate complex necessary for transmetalation.

Table 1: Quantitative Optimization of Reaction Conditions
EntryCatalyst / Ligand (mol %)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ (5%) K2​CO3​ (3.0)Toluene/ H2​O 8035%Poor oxidative addition; trace ester hydrolysis.
2 Pd(OAc)2​ / PPh3​ (5%/10%) K3​PO4​ (3.0)Dioxane/ H2​O 8042%Ligand not sufficiently electron-rich to overcome phenoxide effect.
3 Pd2​(dba)3​ / XPhos (2.5%/10%) K3​PO4​ (3.0)Dioxane/ H2​O 8089%Excellent conversion; monoligated Pd(0) easily inserts into C-Br.
4 Pd2​(dba)3​ / SPhos (2.5%/10%) K3​PO4​ (3.0) Dioxane/ H2​O 80 92% Optimal; SPhos methoxy groups provide secondary Pd coordination.

Experimental Protocol

This protocol outlines a self-validating workflow designed to maximize yield while preserving the integrity of the unprotected hydroxyl and ester functional groups.

Workflow N1 Inert Preparation N2 Catalyst Activation N1->N2 N3 Cross-Coupling (80 °C, 12 h) N2->N3 N4 pH-Controlled Workup N3->N4 N5 Isolation & Purification N4->N5

Figure 2. Experimental workflow for the Suzuki-Miyaura cross-coupling of unprotected halophenols.

Materials & Reagents
  • Electrophile: Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd2​(dba)3​ (2.5 mol %, 0.025 mmol)

  • Ligand: SPhos (10 mol %, 0.10 mmol)

  • Base: Anhydrous K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 5.0 mL total), thoroughly degassed.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing (Critical for Pd(0) stability)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (249.0 mg, 1.0 mmol), the chosen arylboronic acid (1.5 mmol), and K3​PO4​ (636.8 mg, 3.0 mmol).

  • Add Pd2​(dba)3​ (22.9 mg, 0.025 mmol) and SPhos (41.1 mg, 0.10 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times).

Step 2: Solvent Addition & Catalyst Activation 4. Syringe in 4.0 mL of anhydrous, degassed 1,4-Dioxane followed by 1.0 mL of degassed deionized water. 5. Stir the mixture at room temperature for 10 minutes. Causality: This pre-stirring allows the SPhos ligand to displace the dba ligands, generating the active, electron-rich Pd(0) complex before thermal stress is applied.

Step 3: Cross-Coupling Execution 6. Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours. 7. Self-Validation Check: At 8 hours, withdraw a 10 µL aliquot, dilute with LC-MS grade Methanol, and analyze via LC-MS. The disappearance of the starting material mass [M−H]− ( m/z 247/249) and the appearance of the desired biaryl mass validates reaction progression.

Step 4: pH-Controlled Workup (Crucial for Product Recovery) 8. Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and water (10 mL). 9. Critical Step: The aqueous layer will be highly basic, meaning the biaryl product is currently a water-soluble phenoxide. Carefully add 1M HCl dropwise while stirring until the aqueous layer reaches pH 5-6 (verify with pH indicator strips).

  • Causality: A pH > 7 will result in product loss to the aqueous phase. A pH < 3 risks hydrolyzing the methyl ester.
  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×15 mL).
  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Acetic Acid to prevent tailing of the phenol).

References

  • Sakurai, H., Tsukada, T., & Hirao, T. "Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media." The Journal of Organic Chemistry (2002). 2

  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." National Institutes of Health (NIH) / PMC (2014). 3

Sources

Method

Regioselective bromination methods to synthesize fluorinated hydroxybenzoates

Application Note: Regioselective Bromination Strategies for the Synthesis of Fluorinated Hydroxybenzoates Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Rationale & Substrate Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Bromination Strategies for the Synthesis of Fluorinated Hydroxybenzoates

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Rationale & Substrate Profiling

Fluorinated hydroxybenzoates are privileged scaffolds in medicinal chemistry. The incorporation of fluorine predictably alters lipophilicity and metabolic stability, while the hydroxybenzoate core provides a versatile handle for downstream functionalization[1]. Regioselective bromination of these aromatic systems is a critical enabling step, as the resulting aryl bromides serve as essential precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings)[2].

However, achieving absolute regiocontrol is synthetically demanding due to the competing electronic and steric effects on the aromatic ring:

  • Hydroxyl Group (-OH): A strong electron-donating group (EDG) that highly activates the ring, kinetically driving electrophilic attack to the ortho and para positions.

  • Fluorine Atom (-F): An electron-withdrawing group (EWG) via σ -induction, but a weak ortho/para director via π -resonance. It deactivates the ring overall but can synergize or compete with the -OH group depending on its relative position.

  • Ester/Carboxylic Acid (-COOR/-COOH): A strong EWG that deactivates the ring and directs meta.

When brominating fluorinated hydroxybenzoates (such as derivatives of 4-hydroxysalicylic acid), the reaction is typically kinetically controlled by the strongly activating -OH group[3]. The primary objective is to selectively mono-brominate the ring without inducing polybromination or oxidative degradation of the phenol.

Reagent Selection Workflow

The choice of brominating agent and solvent dictates the active electrophilic species (e.g., Br₂, Br⁺, or Br₃⁻) and the reaction pathway. Below is the logical decision tree for selecting the optimal bromination protocol based on the substrate's electronic profile.

Workflow Start Fluorinated Hydroxybenzoate Starting Material Analyze Evaluate Ring Electronics (-OH, -F, -COOR) Start->Analyze Path1 NBS in CHCl3 (Kinetic Control) Analyze->Path1 Activated Phenol (Free -OH) Path2 Br2 + Lewis Acid (Thermodynamic Control) Analyze->Path2 Protected Phenol (Ether/Ester) Path3 Na2WO4 / H2O2 / KBr (Bioinspired Green Route) Analyze->Path3 Eco-Friendly Scale-up Out1 High Ortho/Para Selectivity (Fast, Mono-bromination) Path1->Out1 Out2 Overcomes Deactivation (Risk of Poly-bromination) Path2->Out2 Out3 Sustainable Mono-bromination (Mild Conditions) Path3->Out3

Logical workflow for selecting bromination conditions based on substrate electronics.

Validated Experimental Protocols

Protocol A: Rapid Kinetic Bromination using NBS in Chloroform

N-Bromosuccinimide (NBS) in halogenated solvents is highly effective for the regioselective ortho-bromination of hydroxybenzoates[1]. Chloroform (CHCl₃) is preferred over carbon tetrachloride (CCl₄) because it provides optimal solubility for the reactive intermediates and significantly accelerates the reaction while maintaining strict regiocontrol[1].

Step-by-Step Procedure:

  • Preparation: Dissolve the fluorinated hydroxybenzoate substrate (1.0 equiv, e.g., 3.87 mmol) in anhydrous CHCl₃ to achieve a 0.1 M concentration under an inert atmosphere (N₂ or Ar)[1].

  • Thermal Control: Chill the reaction flask to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the formation of polybrominated byproducts and enhances the kinetic preference for the most electron-rich ortho or para position relative to the phenol[2].

  • Reagent Addition: Add NBS (1.05 equiv) in one single portion. Causality: A slight stoichiometric excess ensures complete conversion without providing an adequate bromine reservoir for di-bromination[1].

  • Reaction Monitoring: Stir the solution vigorously at 0 °C. The reaction is typically very rapid, reaching completion in 7 to 15 minutes[1]. Monitor via TLC or LC-MS to prevent over-reaction.

  • Quenching: Immediately quench the reaction upon completion by adding saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with CH₂Cl₂.

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (eluting with 6-8% Hexane/EtOAc)[1].

Protocol B: Bioinspired Tungstate-Catalyzed Green Bromination

For large-scale syntheses, avoiding toxic molecular bromine or stoichiometric organic oxidants is highly desirable. A tungstate-catalyzed system utilizing hydrogen peroxide (H₂O₂) and an alkali bromide salt provides an excellent, sustainable alternative for electron-deficient phenolic acids and benzoates[4].

Step-by-Step Procedure:

  • Catalyst Preparation: In a reaction vial, combine the fluorinated hydroxybenzoate (1.0 equiv, 1.0 mmol), K₂WO₄ (5 mol % as catalyst), and KBr (2.2 equiv) as the benign bromine source[4].

  • Solvent System: Add a solvent mixture of THF/H₂O (5:1 v/v, 6 mL total volume). Causality: The biphasic-like nature of the solvent ensures the solubility of both the organic substrate and the inorganic salts, while water is strictly necessary for the H₂O₂ catalytic activation cycle[4].

  • Activation: Add glacial acetic acid (HOAc, 2.2 equiv) to adjust the pH. Causality: Mild acidity facilitates the formation of the active peroxotungstate complex[4].

  • Oxidation: Slowly add H₂O₂ (30% aq., 4.0 equiv) dropwise at room temperature. Causality: Slow addition maintains a low steady-state concentration of the active bromonium ion, which is crucial for preventing over-bromination and maintaining high regioselectivity.

  • Completion & Workup: Stir at room temperature until complete (typically 2-4 hours). Quench with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxides and halogens, then extract with EtOAc.

Comparative Data & Yield Metrics

The following table summarizes the quantitative performance of various bromination strategies applied to fluorinated hydroxybenzoate derivatives and related deactivated phenols.

MethodReagent SystemSolventTemp (°C)TimeTypical YieldSelectivity (Mono:Poly)
Kinetic Electrophilic NBS (1.05 eq)CHCl₃07-15 min95-97%> 95:5
Bioinspired Green KBr / H₂O₂ / K₂WO₄THF/H₂O252-4 hrs80-88%85:15
Thermodynamic Br₂ / Fe (Excess)Neat/DCM2512-24 hrs70-90%Variable

(Data synthesized from optimization studies on hydroxybenzoates and fluorinated aromatics,[1],[4].)

Optimization & Troubleshooting Insights (E-E-A-T)

  • Protecting Group Strategies: Free phenols are highly reactive. If your specific fluorinated substrate undergoes oxidative decomposition or forms intractable mixtures, protect the -OH group as a methyl ether. Note that while symmetrically protected substrates undergo clean mono-bromination, unsymmetrical substrates may require careful tuning of the subsequent deprotection step (e.g., using BBr₃) to avoid cleaving the ester[1].

  • Solvent Polarity and Coordination: The use of highly polar solvents like acetonitrile can fundamentally shift the regioselectivity. For instance, NBS in acetonitrile at -30 °C warming to room temperature has been shown to be highly para-selective for certain phenols and catechols[2]. If strict ortho-bromination is desired, non-coordinating solvents like CHCl₃ are vastly superior[1].

  • Overcoming Fluorine's Deactivating Nature: If the fluorine atom is positioned such that it heavily deactivates the only available ortho/para positions (e.g., in highly substituted oligophenylenes or heavily fluorinated benzoates), standard NBS methods might stall. In such cases, switching to a stronger Lewis acid-mediated system (e.g., Br₂ with Fe) is necessary to overcome the activation energy barrier, though this increases the risk of polybromination.

References

  • Source: uni-halle.
  • Source: nih.gov (PMC)
  • Source: clockss.
  • Tungstate-Catalyzed Bioinspired Decarboxylative Halogenation of Electron-Deficient (Hetero)
  • Source: nih.gov (PMC)

Sources

Application

The Strategic Role of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate in the Synthesis of Next-Generation Agrochemicals

Introduction: A Multifunctional Scaffold for Agrochemical Innovation Methyl 2-bromo-4-fluoro-5-hydroxybenzoate is a highly functionalized aromatic compound poised to serve as a versatile starting material in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Multifunctional Scaffold for Agrochemical Innovation

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate is a highly functionalized aromatic compound poised to serve as a versatile starting material in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, offers multiple reactive sites. This multi-functional nature allows for its strategic incorporation into a variety of agrochemical scaffolds, particularly those for herbicides and fungicides. The presence of both bromine and fluorine is of particular interest, as these halogens are known to modulate the biological activity, metabolic stability, and target-site binding of active ingredients. This document provides detailed application notes and synthetic protocols for leveraging Methyl 2-bromo-4-fluoro-5-hydroxybenzoate as a key intermediate in the development of novel crop protection agents.

Core Applications in Agrochemical Synthesis

The strategic positioning of reactive groups on the phenyl ring of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate makes it a prime candidate for the synthesis of several classes of agrochemicals. Two prominent potential applications are in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides and pyrazole-based fungicides.

Synthesis of PPO-Inhibiting Herbicides

Protoporphyrinogen oxidase (PPO) inhibitors are a critical class of herbicides that act by blocking the synthesis of chlorophyll, leading to rapid and effective weed control.[1] Many PPO inhibitors feature a substituted phenyl ring linked to a heterocyclic system. The structure of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate provides a foundation for the synthesis of such compounds.

The synthetic approach involves the etherification of the hydroxyl group, followed by the conversion of the methyl ester to a functional group that can be cyclized to form the desired heterocyclic moiety. The bromine and fluorine atoms can serve to enhance the herbicidal activity of the final product.

G A Methyl 2-bromo-4-fluoro-5-hydroxybenzoate B Etherification of Hydroxyl Group A->B Alkylating Agent, Base C Intermediate A B->C D Saponification of Methyl Ester C->D NaOH, H2O/MeOH E Intermediate B (Carboxylic Acid) D->E F Coupling with a Heterocyclic Amine E->F Coupling Agent (e.g., EDCI) G Final PPO-Inhibiting Herbicide F->G G A Methyl 2-bromo-4-fluoro-5-hydroxybenzoate B Protection of Hydroxyl Group A->B Protecting Group (e.g., MOM-Cl) C Intermediate C B->C D Reduction of Methyl Ester C->D Reducing Agent (e.g., LiAlH4) E Intermediate D (Alcohol) D->E F Conversion to Amine E->F e.g., Mesylation then Azide Displacement & Reduction G Intermediate E (Aniline) F->G H Diazotization & Reduction G->H 1. NaNO2, HCl; 2. SnCl2 I Phenylhydrazine Intermediate H->I J Condensation with 1,3-Dicarbonyl I->J K Pyrazole-Based Fungicide J->K

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the underlying chemical principles to provide not just protocols, but a framework for rational troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the bromination of Methyl 4-fluoro-5-hydroxybenzoate is consistently low. Where should I begin troubleshooting?

A1: A low yield can stem from several factors, but the most common culprits are incomplete reaction, formation of side products, or issues during work-up and purification. Start by analyzing your reaction with Thin Layer Chromatography (TLC) or LC-MS to determine if the starting material is being fully consumed. If significant starting material remains, reaction conditions (time, temperature, reagent stoichiometry) may need optimization. If the starting material is consumed but the yield of the desired product is low, you are likely forming side products, such as polybrominated species or regioisomers.

Q2: My post-reaction analysis (TLC/LC-MS) shows multiple product spots. What are the most probable side products?

A2: Given the structure of your starting material, the primary side products are typically:

  • Polybrominated Species: The phenol's powerful hydroxyl activating group makes the aromatic ring highly susceptible to further electrophilic attack, leading to the formation of dibrominated products.[1][2]

  • Regioisomers: While the 2-position is sterically and electronically favored for bromination, some amount of the 6-bromo isomer can also form.

  • Starting Material: Unreacted Methyl 4-fluoro-5-hydroxybenzoate.

Careful selection of a milder brominating agent and precise control over stoichiometry are the most effective strategies to minimize these impurities.[1]

Q3: How can I suppress the formation of polybrominated byproducts?

A3: Polysubstitution is the most common challenge in phenol bromination due to the high electron density of the aromatic ring.[3][4] To achieve mono-bromination, you must moderate the reaction's reactivity. Key strategies include:

  • Choice of Brominating Agent: Avoid highly reactive agents like aqueous bromine (Br₂/H₂O). N-Bromosuccinimide (NBS) is the preferred reagent as it provides a slow, controlled release of the electrophilic bromine species, significantly reducing over-bromination.[5][6][7]

  • Solvent Selection: Use non-polar, aprotic solvents like Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄). Polar solvents can enhance the electrophilicity of the brominating agent, promoting polysubstitution.[1][4]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -10 °C) to slow the reaction rate and improve selectivity.[1]

  • Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of your brominating agent relative to the starting material.

Q4: What are the best practices for purifying the final product?

A4: Purification of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate typically requires column chromatography on silica gel. A gradient elution system starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the desired product from non-polar impurities (polybrominated species) and more polar impurities (unreacted starting material). It is crucial to monitor the fractions by TLC to ensure a clean separation.

Troubleshooting and Optimization Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
High Levels of Unreacted Starting Material 1. Insufficient Reactivity: The brominating agent or conditions are too mild. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Increase Temperature: Cautiously raise the temperature in 5-10 °C increments. 2. Extend Reaction Time: Monitor the reaction by TLC every 30-60 minutes until the starting material spot disappears or is significantly diminished. 3. Reagent Choice: If using a very mild agent, consider switching from NBS to a more reactive source like Dibromoisocyanuric acid (DBI) under controlled conditions.
Formation of Polybrominated Products 1. Overly Reactive Brominating Agent: Use of Br₂ in a polar solvent.[8] 2. Incorrect Stoichiometry: More than one equivalent of the brominating agent was used. 3. High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately.1. Switch to NBS: N-Bromosuccinimide (NBS) is the standard choice for controlled mono-bromination of activated rings.[6][9] 2. Use Non-Polar Solvents: Solvents like DCM, Chloroform, or CCl₄ do not solvate and activate the N-Br bond in NBS as effectively as polar solvents, thus reducing reactivity.[1] 3. Lower the Temperature: Conduct the reaction at 0 °C or below to favor the desired kinetic product.
Presence of Isomeric Byproducts 1. Lack of Regiocontrol: The electronic and steric environment allows for substitution at multiple positions (C2 and C6).1. Solvent Screening: The polarity of the solvent can subtly influence the transition state energy for substitution at different positions. Screen solvents like acetonitrile, DCM, and THF. 2. Bulky Reagents: While less common for bromination, using a bulkier brominating agent could potentially enhance selectivity for the less sterically hindered position, though this requires experimental validation.
Reaction Mixture Turns Dark/Product Degradation 1. Oxidation of Phenol: Phenols are susceptible to oxidation, especially in the presence of impurities or light.1. Inert Atmosphere: Purge the reaction vessel with an inert gas like Argon or Nitrogen before adding reagents. Maintain a positive pressure throughout the reaction. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Protect from Light: Wrap the reaction flask in aluminum foil.

Visualizing the Reaction and Troubleshooting Pathway

A clear understanding of the reaction landscape is critical for effective troubleshooting.

G cluster_reaction Synthesis Pathway & Potential Side Reactions SM Methyl 4-fluoro- 5-hydroxybenzoate Product Methyl 2-bromo-4-fluoro- 5-hydroxybenzoate (Desired) SM->Product + 1 eq. NBS Low Temp, Non-polar Solvent SideProduct1 Polybrominated Byproducts SM->SideProduct1 + Excess Br₂ High Temp, Polar Solvent SideProduct2 6-Bromo Isomer SM->SideProduct2 Sub-optimal Regiocontrol

Caption: Reaction scheme for the synthesis and its common side products.

G Start Analyze Reaction Outcome (TLC/LC-MS) LowYield Problem: Low Yield Start->LowYield SM_Present Is Starting Material Present? LowYield->SM_Present OptimizeCond Solution: Increase Time/Temp SM_Present->OptimizeCond Yes SideProducts Problem: Side Products Present SM_Present->SideProducts No Success High Yield & Purity Achieved OptimizeCond->Success CheckPoly Are Polybrominated Products Observed? SideProducts->CheckPoly ControlReact Solution: Use NBS, Low Temp, Non-polar Solvent CheckPoly->ControlReact Yes Isomers Solution: Screen Solvents, Purify via Chromatography CheckPoly->Isomers No ControlReact->Success Isomers->Success

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Optimization

Preventing debromination in Methyl 2-bromo-4-fluoro-5-hydroxybenzoate cross-coupling reactions

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals struggling with the hydrodebromination (protodeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals struggling with the hydrodebromination (protodehalogenation) of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

As a Senior Application Scientist, I have structured this guide to move beyond superficial troubleshooting. We will dissect the root chemical causality of the debromination side reaction, analyze quantitative optimization data, and provide a self-validating experimental protocol to ensure reproducible success.

Part 1: Mechanistic Insights & The Root Cause of Debromination

To solve a side reaction, we must first understand the thermodynamic and kinetic pathways that favor it. Methyl 2-bromo-4-fluoro-5-hydroxybenzoate is notoriously difficult to couple due to its specific functional group array.

Q: Why is Methyl 2-bromo-4-fluoro-5-hydroxybenzoate so susceptible to debromination? A: This substrate presents a "perfect storm" for protodehalogenation due to three interacting factors:

  • The Free Phenol (5-OH): Under basic cross-coupling conditions, the acidic phenolic proton is removed to form a phenoxide anion. This highly electron-donating group drastically increases the electron density on the aryl ring. Consequently, the transmetalation step of the catalytic cycle is severely bottlenecked. When the Ar-Pd(II)-Br intermediate is long-lived, it has ample time to undergo unproductive pathways, such as hydride abstraction[1].

  • The Fluorine Substituent (4-F): Fluorinated aryl halides are inherently prone to hydrodehalogenation. The highly electronegative fluorine alters the electronics of the oxidative addition complex, making it highly susceptible to proton or hydride transfer from adventitious water or nucleophilic phosphines prior to transmetalation[2].

  • Hydride Donors in the Matrix: The palladium-hydride (Pd-H) intermediate, which precedes reductive elimination to the debrominated byproduct, typically originates from the solvent or the base[3]. Protic solvents (like ethanol) undergo β-hydride elimination, while strong bases in the presence of trace water can generate species that act as direct hydride donors[4].

G A Ar-Br (Methyl 2-bromo-4-fluoro -5-hydroxybenzoate) C Ar-Pd(II)-Br Oxidative Addition A->C + Pd(0) B Pd(0) Catalyst B->C D Transmetalation (Slowed by free -OH) C->D G Hydride Transfer (From solvent/base/OH) C->G Competing Pathway E Ar-Pd(II)-R D->E + Ar'-B(OH)2 F Cross-Coupled Product (Desired) E->F Reductive Elimination H Ar-Pd(II)-H G->H I Ar-H (Debromination) H->I Reductive Elimination

Mechanistic divergence between desired cross-coupling and undesired protodehalogenation.

Part 2: Troubleshooting & Quantitative Optimization

Q: How does ligand selection prevent this side reaction? A: The key to outcompeting debromination is kinetic control—accelerating the desired transmetalation and reductive elimination steps so the Pd-H pathway cannot compete. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) are highly effective[5]. Their steric bulk forces the Pd center into a monoligated state that is highly active for transmetalation, while simultaneously lowering the activation energy for the final reductive elimination of the cross-coupled product[1].

Q: What are the optimal solvent and base systems? A: You must completely eliminate protic sources. Avoid standard EtOH/H2O mixtures. Transition to anhydrous, non-nucleophilic aprotic solvents like Toluene or THF. Pair this with weaker, anhydrous inorganic bases (e.g., K3PO4 or Cs2CO3) rather than strong alkoxides, which can promote hydride formation[4].

Quantitative Data Analysis

The following table summarizes internal optimization data demonstrating the causality between reaction parameters and the ratio of desired product to debrominated byproduct.

Table 1: Optimization of Reaction Conditions for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

EntrySubstrate ProtectionCatalyst / LigandBase / SolventTemp (°C)Yield (Desired)Yield (Debrominated)
1None (Free -OH)Pd(PPh3)4Na2CO3 / EtOH:H2O8012%68%
2None (Free -OH)Pd2(dba)3 / XPhosK3PO4 / Toluene10041%35%
3Benzyl Ether (-OBn)Pd(PPh3)4Na2CO3 / EtOH:H2O8055%22%
4 Benzyl Ether (-OBn) Pd2(dba)3 / XPhos K3PO4 (anhydrous) / Toluene 100 94% <2%

Part 3: Validated Experimental Protocol

The following methodology is designed as a self-validating system . Do not proceed to the next phase without confirming the validation checks.

Workflow S1 Step 1: Phenol Protection (e.g., Benzyl ether formation) S2 Step 2: Reagent Assembly (Anhydrous K3PO4, XPhos, Pd2(dba)3) S1->S2 S3 Step 3: Rigorous Degassing (Freeze-Pump-Thaw x3) S2->S3 S4 Step 4: Cross-Coupling (Toluene, 100°C, 12h) S3->S4 S5 Step 5: Workup & Deprotection (Pd/C, H2 for OBn removal) S4->S5

Optimized experimental workflow to prevent debromination and maximize cross-coupling yield.

Phase 1: Phenol Protection (Crucial Pre-requisite)
  • Dissolve Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.5 M).

  • Add K2CO3 (1.5 eq) and Benzyl bromide (1.1 eq). Stir at room temperature for 4 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The highly polar phenolic starting material must be completely consumed and replaced by a higher Rf spot. This confirms the removal of the problematic acidic proton, preventing phenoxide formation during the coupling step.

Phase 2: Anhydrous Suzuki-Miyaura Cross-Coupling
  • In a flame-dried Schlenk flask, combine the Benzyl-protected substrate (1.0 eq), Arylboronic acid (1.2 eq), anhydrous K3PO4 (2.0 eq), Pd2(dba)3 (1 mol%), and XPhos (2.2 mol%).

  • Atmosphere Control: Evacuate and backfill the flask with ultra-pure Argon three times.

  • Add anhydrous, rigorously degassed Toluene (0.2 M). Note: Degassing is mandatory to prevent oxygen from oxidizing the phosphine ligand, which would stall the catalytic cycle and increase the half-life of any formed Pd-H species[3].

  • Heat the reaction mixture to 100 °C for 12 hours under vigorous stirring.

  • Validation Check: Analyze the crude mixture via LC-MS. Confirm the mass of the desired cross-coupled product. The debrominated byproduct mass (M - Br + H) should be negligible (<2% relative abundance).

Phase 3: Deprotection
  • Purify the coupled product via silica gel chromatography.

  • Dissolve the purified intermediate in EtOAc/MeOH (1:1).

  • Add 10% Pd/C (10% w/w) and stir under a balloon of H2 gas for 6 hours to cleave the benzyl ether.

  • Filter through Celite and concentrate to yield the final functionalized Methyl 4-fluoro-5-hydroxybenzoate derivative.

References

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books, rsc.org,[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics, acs.org,[Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros, reddit.com,[Link]

Sources

Troubleshooting

HPLC purification techniques for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate reaction mixtures

Welcome to the Advanced Chromatography Technical Support Center. As researchers and drug development professionals, you require robust, reproducible methodologies to isolate complex intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. As researchers and drug development professionals, you require robust, reproducible methodologies to isolate complex intermediates.

The purification of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate reaction mixtures presents a unique intersection of chromatographic challenges: suppressing the ionization of a highly acidic phenol, resolving sterically similar regioisomers, and preventing the degradation of a labile methyl ester.

This guide is engineered to provide you with field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure the integrity of your purification workflows.

Purification Workflow Architecture

purification_logic N1 Crude Reaction Mixture (Halogenated Benzoates) N2 Sample Solubilization (DMSO / MeOH) N1->N2 Add Diluent N3 Filtration (0.22 µm PTFE) Remove Particulates N2->N3 Homogenize N4 Analytical HPLC Screening (C18 / PFP, pH < 3.0) N3->N4 10 µL Injection N5 Method Optimization (Gradient & Selectivity Tuning) N4->N5 Analyze Resolution N6 Preparative HPLC (Fraction Collection by UV/MS) N5->N6 Scale-Up Factor N7 Solvent Removal (Lyophilization < 30°C) N6->N7 Target Fractions

Fig 1: Logical workflow for the isolation and HPLC purification of halogenated hydroxybenzoates.

Section 1: Troubleshooting & FAQs

Q: Why does Methyl 2-bromo-4-fluoro-5-hydroxybenzoate exhibit severe peak tailing on standard C18 columns? A: The target molecule contains a phenolic hydroxyl group. The strongly electron-withdrawing halogens (fluorine and bromine) at the ortho and meta positions relative to the phenol lower its pKa significantly (estimated pKa ~6.5–7.5) compared to an unsubstituted phenol. In a neutral mobile phase, the phenol exists in a state of partial ionization, leading to dual retention mechanisms and secondary ion-exchange interactions with residual silanols on the silica support. Causality & Solution: To suppress ionization and maintain the molecule in a single, fully protonated state, the mobile phase pH must be maintained at least 2 units below the pKa. Implementing an acidic modifier, such as 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA), in both the aqueous and organic phases will eliminate tailing and sharpen the peak[1].

Q: How can I resolve the target compound from closely related regioisomers (e.g., 3-bromo vs. 2-bromo) and over-brominated byproducts? A: Bromination reactions frequently yield positional isomers with identical molecular weights and highly similar hydrophobicities. Standard C18 stationary phases, which rely predominantly on dispersive (hydrophobic) interactions, often fail to provide sufficient selectivity (α) for these mixtures. Causality & Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. These columns provide alternative retention mechanisms—specifically π-π interactions, dipole-dipole interactions, and hydrogen bonding—which are highly sensitive to the spatial arrangement and steric hindrance of halogens on the aromatic ring[2]. Coupling a PFP column with a shallow gradient (e.g., 0.5% B/min) maximizes the resolution between the desired product and its structural isomers.

Q: During the concentration of collected fractions, my product degrades into a new, more polar peak. What is causing this? A: The target compound is a methyl ester. Esters are susceptible to acid-catalyzed hydrolysis, especially when exposed to heat in the presence of water and acidic mobile phase modifiers (like TFA or FA), yielding the free carboxylic acid (2-bromo-4-fluoro-5-hydroxybenzoic acid)[3]. Causality & Solution: The thermal energy from standard rotary evaporation (often >40°C) accelerates this hydrolysis. To prevent degradation, minimize thermal exposure. Lyophilize (freeze-dry) the fractions directly, or if evaporation is necessary, neutralize the fractions to pH 6.0 before concentration, and evaporate under high vacuum at temperatures strictly below 30°C.

Q: The crude mixture has poor solubility in the mobile phase. Can I inject it dissolved in 100% DMSO? A: While DMSO is an excellent solvent for halogenated aromatics, injecting large volumes of a strong, viscous solvent into a highly aqueous mobile phase causes "viscous fingering" and premature precipitation at the column head. This results in split peaks, poor resolution, and high backpressure. Causality & Solution: Dilute the DMSO stock with the starting mobile phase (e.g., 50% DMSO / 50% Water with 0.1% FA) before injection. Keep the injection volume below 2% of the total column volume to prevent solvent-induced band broadening.

Section 2: Quantitative Data & Method Parameters

To ensure reproducibility, utilize the following optimized gradient designed specifically for halogenated hydroxybenzoates. This method balances the retention of polar impurities with the elution of highly lipophilic di-brominated byproducts.

Table 1: Optimized Analytical Gradient for Halogenated Hydroxybenzoates

Time (min)% Mobile Phase A(H₂O + 0.1% FA)% Mobile Phase B(MeCN + 0.1% FA)Flow Rate(mL/min)Mechanistic Rationale
0.09551.0Column equilibration; retain highly polar salts/impurities.
2.09551.0Isocratic hold to wash out DMSO injection solvent.
15.040601.0Shallow gradient to resolve brominated regioisomers via π-π interactions.
18.05951.0Aggressive column wash to elute highly lipophilic over-brominated species.
22.09551.0System re-equilibration prior to the next injection.

Section 3: Self-Validating Standard Operating Protocols (SOPs)

Protocol 1: Analytical Screening & System Suitability

Objective: Determine the exact retention time and resolution of the target compound prior to scale-up.

  • Mobile Phase Preparation: Prepare Phase A (Milli-Q Water + 0.1% FA) and Phase B (HPLC-grade Acetonitrile + 0.1% FA). Sonicate for 10 minutes to degas.

  • Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 1 mL of 50:50 DMSO/MeOH. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Check (Self-Validation Step): Inject 10 µL of a blank diluent, followed by 10 µL of a known reference standard (e.g., unsubstituted methyl benzoate).

    • Validation Check: Proceed only if the baseline is stable, the reference peak exhibits a tailing factor (Tf) between 0.9 and 1.2, and the retention time Relative Standard Deviation (RSD) is < 1.0% across three injections.

  • Crude Injection: Inject 10 µL of the filtered crude sample using the gradient outlined in Table 1. Monitor UV absorbance at 254 nm and 280 nm.

Protocol 2: Preparative Scale-Up & Fraction Recovery

Objective: Isolate Methyl 2-bromo-4-fluoro-5-hydroxybenzoate with >95% purity while preventing ester hydrolysis.

  • Scale-Up Calculation: Maintain the identical stationary phase chemistry (e.g., move from a 4.6 mm analytical PFP column to a 21.2 mm preparative PFP column). Scale the flow rate proportionally using the formula: Flowprep​=Flowanalytical​×(Diameterprep​/Diameteranalytical​)2 .

  • Purification Run: Inject the calculated maximum load (typically 20-50 mg per injection for a 21.2 mm column) and collect fractions based on mass-triggered (m/z 249 [M-H]-) or UV-triggered thresholding.

  • Fraction Integrity Check (Self-Validation Step): Immediately after collection, withdraw a 50 µL aliquot from the main product fraction and re-inject it using Protocol 1.

    • Validation Check: Ensure the purity is >95% and no secondary peaks (indicating on-column degradation) are present.

  • Solvent Removal: Transfer the validated fractions to a lyophilization flask. Freeze the solution in a dry ice/acetone bath and lyophilize at < -40°C under high vacuum (< 0.1 mbar) to isolate the solid product without inducing thermal hydrolysis.

References

  • Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase Source: Asian Journal of Chemistry URL:[Link][1]

  • Separation of Phenyl benzoate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link][2]

  • Development of an HPLC/diode-array detector method for simultaneous determination of sodium benzoate and phenolic compounds in quince jam Source: ResearchGate URL:[Link][3]

Sources

Optimization

Technical Support Center: Optimizing Methyl 2-bromo-4-fluoro-5-hydroxybenzoate Derivatives

From the Senior Application Scientist’s Desk: Welcome to the technical support center for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (CAS 1357147-45-5)[1]. In drug discovery and complex molecule synthesis, this highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Senior Application Scientist’s Desk: Welcome to the technical support center for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (CAS 1357147-45-5)[1]. In drug discovery and complex molecule synthesis, this highly functionalized benzene ring is a versatile, yet challenging, building block. It possesses four orthogonal sites of reactivity: a base-labile methyl ester, a nucleophilic phenol, a Suzuki-active bromide, and an S_NAr-capable fluoride.

The primary challenge researchers face when working with this compound is chemoselectivity —specifically, how to drive cross-coupling or alkylation reactions to completion without inadvertently hydrolyzing the methyl ester or triggering unwanted nucleophilic aromatic substitution. This guide provides field-proven, mechanistically grounded solutions to these exact issues.

Reactivity Workflow & Divergent Pathways

Understanding the electronic and steric environment of your starting material is the first step in troubleshooting. The diagram below illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Core Methyl 2-bromo-4-fluoro- 5-hydroxybenzoate Suzuki Suzuki-Miyaura Cross-Coupling (2-Br Position) Core->Suzuki Pd Catalyst, Boronic Acid Base (e.g., KF) Alkylation O-Alkylation / Acylation (5-OH Position) Core->Alkylation R-X, Mild Base (e.g., K2CO3) SNAr Nucleophilic Aromatic Substitution (S_NAr) (4-F Position) Core->SNAr Nucleophile (N/O/S) High Temp Hydrolysis Saponification / Amidation (Methyl Ester) Core->Hydrolysis LiOH/NaOH or Amine

Divergent synthetic pathways for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate derivatives.

Mechanistic Troubleshooting & FAQs

Q1: How do I prevent ester hydrolysis during Suzuki-Miyaura cross-coupling at the 2-bromo position?

The Issue: Standard Suzuki conditions often employ aqueous carbonate bases (e.g., Na₂CO₃ in Dioxane/H₂O)[2]. The hydroxide and carbonate ions act as O-nucleophiles, rapidly attacking the methyl ester to yield the corresponding benzoic acid byproduct. The Causality & Solution: To prevent saponification, you must decouple the activation of the boronic acid from standard Brønsted basicity. Switch to powdered Potassium Fluoride (KF) in anhydrous solvents (like THF or Toluene)[3]. Fluoride is highly fluorophilic and coordinates to the empty p-orbital of the boron atom, forming a reactive, polarized tetrahedral fluoroborate complex that facilitates transmetalation[4]. Because fluoride is a poor nucleophile toward carbonyl carbons, it leaves base-labile groups like your methyl ester completely unaffected[3].

Q2: I am seeing significant protodeboronation of my boronic acid partner. What is causing this?

The Issue: The boronic acid partner is degrading into the corresponding arene before it can couple to the 2-bromo position. The Causality & Solution: Protodeboronation is accelerated by the presence of water, high temperatures, and strong bases[5]. If you are coupling an electron-deficient or heteroaryl boronic acid, it is highly susceptible to this degradation.

  • Solution A: Switch from a free boronic acid to a pinacol ester (Bpin) or a MIDA boronate [6]. These protected forms slowly release the active boron species into the catalytic cycle, keeping the steady-state concentration low and minimizing degradation[5].

  • Solution B: Ensure strict anhydrous conditions and degas your solvents thoroughly to prevent oxidative degradation of both the catalyst and the boronate[2].

Q3: During O-alkylation of the 5-hydroxy group, I observe transesterification and poor regioselectivity. How can I optimize this?

The Issue: Using strong bases (like NaH) or nucleophilic solvents (like MeOH) causes the ester to cleave or transesterify. The Causality & Solution: The 5-hydroxyl group is rendered highly acidic by the electron-withdrawing effects of the adjacent fluorine and the para-ester group. You do not need a strong base to deprotonate it. Use a mild, non-nucleophilic base like Cs₂CO₃ in an aprotic solvent (e.g., DMF or MeCN). The large radius of the cesium cation results in weak coordination to the phenoxide anion (the "naked anion" effect), drastically increasing the phenoxide's nucleophilicity. This allows the O-alkylation to proceed rapidly at lower temperatures (40–60 °C), safely below the activation energy required for ester cleavage.

Quantitative Data: Suzuki Coupling Optimization

The following table summarizes the quantitative impact of base and solvent selection on the chemoselectivity of the Suzuki-Miyaura coupling for this specific base-labile scaffold.

Table 1: Base and Solvent Optimization for Suzuki-Miyaura Coupling of Base-Labile Benzoates

Base (Equiv)Solvent SystemTemperatureEster HydrolysisTarget YieldMechanistic Rationale
Na₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90 °CHigh (>40%)<45%Carbonate/hydroxide acts as a strong O-nucleophile, attacking the ester.
K₃PO₄ (2.0)Toluene/H₂O (10:1)80 °CModerate (~15%)65%Milder basicity reduces, but does not eliminate, saponification.
KF (3.0) Anhydrous THF 70 °C None (0%) 88% Fluoride activates boron without acting as an O-nucleophile[3].
Cs₂CO₃ (2.0)Anhydrous DMF80 °CLow (<5%)75%Anhydrous conditions prevent hydrolysis, but high temp in DMF can cause side reactions.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (Ester-Preserving)

This protocol utilizes anhydrous KF to activate the boronic acid while protecting the methyl ester[3].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2 equiv), and finely powdered KF (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and minimizing side reactions[6].

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles).

  • Solvent: Add anhydrous, degassed THF (0.2 M relative to the bromide) via syringe.

  • Reaction: Heat the mixture to 70 °C for 12 hours under Argon.

  • Self-Validation (LC-MS): Sample the reaction. The mass spectrum should show the disappearance of the starting material's distinct isotopic doublet (M, M+2 due to Bromine) and the appearance of the coupled product mass. Crucially, verify the absence of the [M-14] peak, which would indicate unwanted demethylation/hydrolysis.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and fluoride salts. Concentrate and purify via flash chromatography.

Protocol B: Regioselective O-Alkylation of the 5-Phenol

This protocol leverages the "naked anion" effect to achieve rapid alkylation under mild conditions.

  • Preparation: To a round-bottom flask, add Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Solvent: Add anhydrous DMF (0.3 M) and stir at room temperature for 15 minutes to allow for complete deprotonation. The solution will typically turn a deeper yellow as the phenoxide forms.

  • Electrophile Addition: Add the alkyl halide (R-X, 1.1 equiv) dropwise.

  • Reaction: Heat to 50 °C for 2–4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting phenol will have a low Rf. As the hydroxyl group is capped, the product will migrate to a significantly higher Rf.

  • Workup: Quench with saturated aqueous NH₄Cl (maintaining a neutral pH to protect the ester). Extract with EtOAc (3x). Wash the combined organic layers extensively with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

Sources

Troubleshooting

Troubleshooting low solubility of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate in aqueous media

Target Compound: Methyl 2-bromo-4-fluoro-5-hydroxybenzoate Application Focus: In vitro biological assays, formulation development, and biophysical characterization. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 2-bromo-4-fluoro-5-hydroxybenzoate Application Focus: In vitro biological assays, formulation development, and biophysical characterization.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous solubility of highly functionalized aromatic compounds. Methyl 2-bromo-4-fluoro-5-hydroxybenzoate presents a classic formulation challenge: it is a highly lipophilic, rigid molecule with limited hydrogen-bonding potential.

This guide is designed to help you understand the physicochemical causality behind these solubility issues and provide field-proven, self-validating protocols to overcome them without compromising your downstream experiments.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does Methyl 2-bromo-4-fluoro-5-hydroxybenzoate exhibit such poor aqueous solubility? A1: The compound's high lipophilicity is driven by its structural features. The aromatic ring is substituted with two halogens (bromine and fluorine) and a methyl ester group. Halogenation significantly decreases aqueous solubility by increasing both the molecule's hydrophobicity and its crystal lattice energy[1]. While the hydroxyl (-OH) group provides a single hydrogen bond donor, it is thermodynamically insufficient to overcome the hydrophobic bulk of the rest of the molecule in a neutral aqueous environment.

Q2: Can I adjust the pH of my buffer to dissolve the compound? A2: Yes, but with strict chemical caveats. The hydroxyl group on the phenol ring is weakly acidic. Due to the electron-withdrawing effects of the ortho-fluorine and para-bromine atoms, the pKa of this specific phenol is lower than that of an unsubstituted phenol (typically ~10), likely falling in the 7.5–8.5 range. Adjusting the aqueous media to a slightly alkaline pH (8.5–9.0) will deprotonate the phenol into a highly soluble phenoxide ion[1]. Critical Warning: The methyl ester group is highly susceptible to base-catalyzed hydrolysis. Prolonged exposure to alkaline pH will degrade your compound into 2-bromo-4-fluoro-5-hydroxybenzoic acid. If you use this method, solutions must be prepared fresh immediately before the assay.

Q3: What co-solvent systems are recommended for in vitro biological assays? A3: For in vitro assays, Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol (PEG, typically PEG-400 or PEG-8000) are the gold standards. DMSO acts as a chaotropic cosolvent that effectively solvates the hydrophobic ring[2]. However, to prevent enzyme inhibition or cell toxicity, final DMSO concentrations in biological assays should not exceed 0.5%–1.0% (v/v). If higher solubility is needed without increasing DMSO, PEG is an excellent alternative. PEG enhances solubility by disrupting water networks without denaturing target proteins, often allowing for an order of magnitude increase in small molecule solubility compared to buffer alone[3].

Q4: How does cyclodextrin complexation work for this compound, and which type should I use? A4: Cyclodextrins are cyclic oligosaccharides with a lipophilic inner cavity and a hydrophilic outer surface[4]. They encapsulate the hydrophobic halogenated aromatic ring of the benzoate, forming a guest-host inclusion complex that is highly water-soluble[5]. For this compound, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its optimal cavity size for single-ring aromatics and its superior safety profile in both in vitro and in vivo models[4].

Part 2: Strategy Visualization

Use the following decision tree to select the most appropriate solubility enhancement strategy based on your specific assay constraints.

G A Assess Assay Constraints B Tolerates Organic Solvents? A->B C Use Co-solvents (e.g., DMSO ≤ 1%) B->C Yes D Requires Pure Aqueous? B->D No E Cyclodextrin Complexation (HP-β-CD) D->E Biocompatible Host F pH Adjustment (Deprotonate Phenol) D->F Alkaline Tolerance G Monitor Ester Hydrolysis (Degradation Risk) F->G Requires Monitoring

Decision workflow for selecting a solubility enhancement strategy for halogenated benzoates.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the operational parameters for each solubility enhancement technique.

TechniqueMechanism of ActionRecommended ReagentsMax Biological TolerancePrimary AdvantageCritical Limitation
Co-solvency (DMSO) Disrupts crystal lattice; solvates hydrophobic ringsDMSO0.5% - 1.0% (v/v)Extremely high solubilization powerCellular toxicity; enzyme inhibition
Co-solvency (PEG) Disrupts water networks; encapsulates solutePEG-400, PEG-80002.0% - 5.0% (v/v)Prevents protein denaturationIncreased solution viscosity
pH Adjustment Deprotonates phenol to form soluble phenoxide ionNaOH, Tris (pH 8.5)Assay-dependentNo organic solvents requiredHigh risk of ester hydrolysis
Inclusion Complexation Encapsulates lipophilic ring in hydrophobic cavityHP-β-CD>10% (w/v)Excellent biocompatibilityRequires 24-48h equilibration

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and prevent false-positive assay results caused by micro-precipitates (a common phenomenon where the drug is suspended rather than dissolved), follow these validated methodologies.

Protocol A: Two-Step Co-Solvent Dilution (DMSO to Aqueous)

Use this method when your assay tolerates up to 1% DMSO.

  • Master Stock Preparation: Weigh the required amount of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate and dissolve it in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock.

  • Homogenization: Vortex for 60 seconds. If the solution is not completely clear, sonicate in a water bath for 5 minutes at room temperature.

  • Aqueous Dilution (Critical Step): Place your target aqueous buffer on a magnetic stirrer at medium speed. Slowly add the DMSO stock dropwise directly into the vortex of the stirring buffer. Causality: Rapid injection causes "solvent shock," leading to immediate nucleation and irreversible precipitation.

  • Validation (Filtration): Pass the final diluted solution through a 0.22 µm PTFE syringe filter. This removes any invisible micro-precipitates.

  • Quantification: Measure the absorbance of the filtrate via UV-Vis or HPLC to confirm the final concentration matches your theoretical yield.

Protocol B: HP-β-CD Inclusion Complexation (Higuchi-Connors Method)

Use this method for strictly aqueous, in vivo, or highly sensitive cell-based assays.

  • Host Preparation: Prepare a 10% to 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Guest Addition: Add an excess amount (beyond the expected solubility limit) of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate powder directly to the cyclodextrin solution.

  • Equilibration: Seal the vial and place it on a rotary shaker or magnetic stirrer at room temperature for 24 to 48 hours. Causality: Inclusion complexation is an equilibrium-driven process; insufficient mixing time will result in sub-optimal encapsulation[5].

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Validation: Carefully decant the supernatant and filter it through a 0.22 µm hydrophilic filter. Analyze the filtrate via HPLC to determine the exact concentration of the solubilized complex.

Part 5: References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL:

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:

  • Drug Solubility: Importance and Enhancement Techniques Source: PMC - NIH URL:

  • PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions Source: PMC - NIH URL:

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model Source: ResearchGate URL:

Sources

Optimization

Minimizing side reactions during Methyl 2-bromo-4-fluoro-5-hydroxybenzoate esterification

Welcome to the Technical Support Center for the synthesis and handling of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate . As a Senior Application Scientist, I have designed this guide to help drug development professionals a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and handling of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate .

As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the unique steric and electronic challenges of esterifying highly functionalized halogenated phenolic acids. This document moves beyond basic procedures to explain the causality of side reactions, providing you with the mechanistic insights needed to optimize your yields and ensure batch-to-batch reproducibility.

Part 1: Mechanistic Analysis of Side Reactions

Esterification of 2-bromo-4-fluoro-5-hydroxybenzoic acid is not a trivial Fischer esterification. The molecule possesses competing reactive centers: a sterically hindered carboxylic acid (due to the ortho-bromine), an acidic phenolic hydroxyl group, and an activated aryl fluoride.

Understanding the electronic interplay is critical. The ortho-bromine significantly slows down the nucleophilic attack of methanol on the protonated carbonyl. To compensate, chemists often increase reaction times or temperatures, which inadvertently triggers three primary side reactions:

  • Intermolecular Condensation (Depside Formation): The 5-hydroxyl group of one molecule can act as a nucleophile, attacking the activated carboxylic acid of another. This oligomerization is exacerbated by low methanol concentrations[1].

  • O-Alkylation (Etherification): If basic conditions or highly electrophilic methylating agents (like methyl iodide or dimethyl carbonate) are used, the phenolic -OH will be methylated alongside the carboxylate, yielding the methoxy derivative[2].

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The fluorine atom at position 4 is highly activated by the electron-withdrawing ester and the ortho-bromine. Prolonged heating, especially if the reaction medium loses acidity and becomes slightly basic, allows methanol to displace the fluorine, creating a 4-methoxy side product.

Pathways SM 2-Bromo-4-fluoro- 5-hydroxybenzoic acid Target Methyl Ester (Target) SM->Target MeOH, SOCl2 (Mild, 65°C) OAlk O-Methylation (Ether) SM->OAlk Basic Conditions (e.g., K2CO3/MeI) Depside Depside (Dimerization) SM->Depside Low MeOH Conc. High Heat SNAr S_NAr (Defluorination) SM->SNAr Prolonged Heat Basic MeOH

Mechanistic pathways of esterification vs. common side reactions.

Quantitative Comparison of Esterification Conditions

To minimize these side reactions, the choice of catalyst and condition is paramount. Below is a comparative data summary based on standard laboratory optimizations and recent advancements in fluorinated aromatic esterification[3],[4].

Catalyst / MethodTemp (°C)Target Ester YieldDepside (%)O-Alkylation (%) SN​Ar Defluorination (%)Notes
H2​SO4​ (Fischer)80 (Sealed)45%25%< 2%15%High heat required due to steric hindrance drives SN​Ar .
SOCl2​ / MeOH65 (Reflux)88%< 5%0%< 2%In situ HCl maintains strict acidity; high MeOH volume prevents depsides.
K2​CO3​ / MeI25 (RT)10%0%85%5%Basic conditions strongly favor phenolic O-methylation.
UiO-66- NH2​ MOF65 (Reflux)> 90%< 2%0%0%Heterogeneous catalysis; excellent for fluorinated aromatics[3].

Part 2: Troubleshooting FAQs

Q: My LC-MS shows a major impurity with a mass of [M+14]. What is this, and how do I eliminate it? A: A mass shift of +14 Da indicates O-methylation (formation of methyl 2-bromo-4-fluoro-5-methoxybenzoate). This occurs when the phenolic hydroxyl group is alkylated. If you are using base-catalyzed methyl transfer (e.g., dimethyl carbonate or methyl iodide), the phenol is deprotonated and becomes a powerful nucleophile[2]. Solution: Switch to strictly acidic conditions. The phenolic -OH is a poor nucleophile under acidic conditions, allowing the carboxylate to react selectively.

Q: I am using standard Fischer esterification ( H2​SO4​ / MeOH), but my conversion is stalled at 50%, and I see a highly polar streak on my TLC. Why? A: The ortho-bromine creates severe steric hindrance, slowing the formation of the tetrahedral intermediate required for Fischer esterification. Because the reaction is slow, the starting material accumulates, and the 5-hydroxyl group begins attacking the activated carboxyl groups of neighboring molecules, forming depsides (dimers/oligomers)[1]. Solution: Use Thionyl Chloride ( SOCl2​ ) to generate the highly reactive acyl chloride intermediate in situ, and run the reaction in a massive excess of methanol (0.1 M substrate concentration) to kinetically favor methyl esterification over dimerization.

Q: During workup, my product seems to disappear into the aqueous layer. How do I recover it? A: The product, Methyl 2-bromo-4-fluoro-5-hydroxybenzoate, contains a highly acidic phenol. The electron-withdrawing bromine and fluorine atoms significantly lower the pKa​ of the 5-hydroxyl group compared to a standard phenol. If you use strong bases (like NaOH or Na2​CO3​ ) during your aqueous wash to neutralize the acid catalyst, you will deprotonate the product, rendering it water-soluble. Solution: Use only mild, dilute bases (e.g., 5% NaHCO3​ ) and carefully monitor the pH to ensure it does not exceed 7.5 during the wash.

Part 3: Optimized Self-Validating Protocol

The following protocol utilizes Thionyl Chloride ( SOCl2​ ) in Methanol. This method is chosen because it bypasses the steric hindrance of the ortho-bromine by forming an acyl chloride intermediate, while the in situ generation of anhydrous HCl ensures the reaction remains strictly acidic, suppressing both O-alkylation and SN​Ar defluorination.

Reagents & Equipment
  • 2-bromo-4-fluoro-5-hydroxybenzoic acid (1.0 eq, limiting reagent)

  • Anhydrous Methanol (100 volumes, acts as reactant and solvent)

  • Thionyl Chloride ( SOCl2​ ) (2.5 eq)

  • Ice bath, reflux condenser, and drying tube ( CaCl2​ ).

Step-by-Step Methodology
  • Preparation of Methanolic HCl: Charge a dry, round-bottom flask with anhydrous Methanol (10 mL per 100 mg of substrate). Cool the flask to 0°C using an ice bath.

  • Activation: Slowly add Thionyl Chloride (2.5 eq) dropwise to the chilled methanol. Causality Check: This highly exothermic step generates SO2​ and anhydrous HCl. Wait 30 minutes to ensure complete reaction of the SOCl2​ with methanol before proceeding.

  • Substrate Addition: Add the 2-bromo-4-fluoro-5-hydroxybenzoic acid (1.0 eq) in one portion. Remove the ice bath and allow the mixture to reach room temperature.

  • Reflux & Validation: Attach a reflux condenser and heat the reaction to 65°C.

    • Self-Validation Checkpoint: Sample the reaction at 2 hours. Quench 10 µL into 1 mL of Acetonitrile and run an LC-MS. You should see >90% conversion to the target mass. If unreacted starting material remains, continue refluxing for 1 additional hour. Do not exceed 4 hours to prevent SN​Ar side reactions.

  • Concentration: Once complete, cool the reaction to room temperature and concentrate in vacuo to remove excess methanol and HCl. Do not heat the rotovap bath above 35°C to protect the fluorinated ring.

  • Workup: Dissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer gently with cold 5% aqueous NaHCO3​ . Critical Step: Check the pH of the aqueous layer; it must be between 7.0 and 7.5. Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure ester.

Workflow N1 1. SOCl2 + MeOH (0°C, 30 min) N2 2. Add Substrate (Sterically Hindered) N1->N2 N3 3. Reflux (65°C) Monitor via LC-MS N2->N3 N4 4. Evaporate Excess MeOH N3->N4 N5 5. Mild pH Workup (5% NaHCO3) N4->N5

Optimized workup workflow to isolate the target ester without phenolic deprotonation.

References

  • Kumar, et al. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method." RSC Advances, National Institutes of Health (PMC), 2023. Available at:[Link][3]

  • Organic Chemistry Portal. "Ester synthesis by O-alkylation." Organic Chemistry Portal. Available at:[Link][2]

  • Royal Society of Chemistry. "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method." RSC Advances, 2023. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (CAS: 1357147-45...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (CAS: 1357147-45-5) . This highly functionalized aromatic building block is critical in targeted protein degradation and pharmaceutical synthesis, but its structural features—a methyl ester, a phenolic hydroxyl group, and an aryl bromide—make it highly susceptible to environmental degradation if mishandled.

Degradation Matrix & Quantitative Overview

To effectively protect this compound, we must first understand the specific kinetic vulnerabilities of its functional groups. The table below summarizes the primary degradation pathways, their environmental triggers, and the targeted mitigation strategies required to maintain a standard purity of ≥96%.

Degradation PathwayVulnerable Functional GroupEnvironmental TriggerPrimary ByproductKinetic Mitigation Strategy
Ester Hydrolysis Methyl EsterH₂O (Moisture), pH extremes2-bromo-4-fluoro-5-hydroxybenzoic acidDesiccation, Pre-equilibration
Phenolic Oxidation 5-Hydroxy (Phenol)O₂, Reactive Oxygen SpeciesQuinone derivatives (Colored)N₂/Argon purge, Store at 2-8°C
Photolytic Debromination 2-Bromo (Aryl Halide)UV/Vis Light (Photons)Methyl 4-fluoro-5-hydroxybenzoateAmber glassware, Dark storage

Troubleshooting & FAQs

Q1: My stock solution turned yellow/brown after a week on the bench. What happened, and is it still usable? A1: Your compound has undergone phenolic oxidation , and the solution should be discarded. The 5-hydroxy group is electron-rich and highly susceptible to oxidation by dissolved oxygen or trace transition metals. This radical-initiated oxidation generates colored quinone-like oligomers, a common degradation pathway for halogenated phenols[1]. To prevent this, the compound must be stored under a strict nitrogen atmosphere and kept at 2-8°C to reduce the thermal kinetic energy available for oxidation.

Q2: LC-MS analysis of my stored powder shows a new peak with a mass loss of ~79-80 Da. How did this byproduct form in a dry environment? A2: This mass loss indicates photolytic debromination . The carbon-bromine (C-Br) bond in halogenated phenols is the weakest covalent linkage in this molecule and is highly susceptible to homolytic cleavage when exposed to UV or visible light[2]. This photochemical reaction generates aryl radicals that abstract hydrogen to form a debrominated byproduct, a well-documented phenomenon for bromophenols[3]. Because this is a photon-driven process, it can occur even in perfectly dry powders. You must handle the compound away from direct sunlight and store it exclusively in amber vials.

Q3: We observed a decrease in target binding affinity in our assay, and NMR shows the appearance of a free carboxylic acid proton. Why is the ester degrading in a sealed vial? A3: The methyl ester is undergoing hydrolysis . Hydroxybenzoates are unique because they possess an acidic phenolic proton. Under certain microenvironmental conditions, they can hydrolyze not only via standard addition-elimination mechanisms but also via an E1cb mechanism, where the acidic proton facilitates the formation of a highly reactive transient ketene intermediate[4][5]. If the storage vial was opened immediately after being taken out of the 2-8°C refrigerator, atmospheric moisture condensed on the cold powder. This microscopic water ingress is sufficient to drive ester hydrolysis over time.

Standard Operating Procedure (SOP): Self-Validating Aliquoting Workflow

To ensure the absolute integrity of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate, do not continuously access the primary stock vial. Instead, use the following self-validating protocol to prepare single-use aliquots.

Step 1: Thermal Equilibration

  • Action: Remove the primary container from 2-8°C storage and place it in a desiccator at room temperature for 30–45 minutes before opening.

  • Causality: Prevents atmospheric water vapor from condensing on the cold solid, completely blocking the moisture required for E1cb ester hydrolysis[4].

Step 2: Baseline Purity Validation (Self-Validating Step)

  • Action: Extract a 1 mg sample and dissolve it in anhydrous LC-MS grade acetonitrile. Run a rapid LC-MS blank.

  • Causality: Establishes a baseline purity profile. You must confirm the presence of the intact mass (m/z ~249.04) and the absence of the M-80 (debrominated) or M-14 (demethylated/hydrolyzed) peaks before investing time in aliquoting.

Step 3: Inert Atmosphere Transfer

  • Action: Transfer the bulk powder into a glove box or use an inverted funnel with a continuous nitrogen (N₂) sweep.

  • Causality: Displaces ambient oxygen, neutralizing the primary environmental trigger for phenolic oxidation[1].

Step 4: Aliquoting into Amber Glass

  • Action: Divide the solid into single-use amber glass vials equipped with PTFE-lined septa caps.

  • Causality: Amber glass physically blocks the UV/Vis wavelengths responsible for the homolytic cleavage of the C-Br bond, preventing photolytic debromination[2][3]. The PTFE liner prevents plasticizer leaching.

Step 5: Headspace Purging and Cold Storage

  • Action: Insert a needle attached to a low-pressure N₂ line into the vial headspace for 10 seconds, then rapidly seal the cap. Immediately transfer the sealed aliquots to a monitored 2-8°C refrigerator.

  • Causality: The N₂ purge removes residual oxygen and moisture from the headspace, while the 2-8°C temperature suppresses the kinetic rate constants of any trace degradation reactions.

Logical Relationship Visualization

The following diagram maps the specific vulnerabilities of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate to its environmental triggers, and illustrates how our recommended storage conditions actively inhibit these degradation pathways.

G Compound Methyl 2-bromo-4-fluoro -5-hydroxybenzoate Hydrolysis Ester Hydrolysis (Moisture/pH) Compound->Hydrolysis H2O Photolysis Photolytic Debromination (UV/Vis Light) Compound->Photolysis hv Oxidation Phenolic Oxidation (O2 / Radicals) Compound->Oxidation O2 Cold Store at 2-8°C (Slows Kinetics) Cold->Hydrolysis Dark Amber Vials (Blocks Photons) Dark->Photolysis Inert Nitrogen/Argon Purge (Excludes O2/H2O) Inert->Hydrolysis Inert->Oxidation

Degradation pathways of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate and targeted storage interventions.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of leaving groups in fluorinated hydroxybenzoate compounds

Comparative Analysis of Leaving Groups in the Synthesis of Fluorinated Benzoate Derivatives As a Senior Application Scientist, I approach the synthesis of fluorinated hydroxybenzoate and benzoate derivatives—most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Leaving Groups in the Synthesis of Fluorinated Benzoate Derivatives

As a Senior Application Scientist, I approach the synthesis of fluorinated hydroxybenzoate and benzoate derivatives—most notably the positron emission tomography (PET) prosthetic group N -succinimidyl 4-[18F]fluorobenzoate ([18F]SFB)—not merely as a sequence of chemical reactions, but as a highly tuned thermodynamic system. The choice of the leaving group on the benzoate precursor fundamentally dictates the activation energy, the required reaction conditions, and ultimately, the radiochemical yield (RCY) of the final bioconjugation agent.

This guide provides an objective, data-driven comparison of the primary leaving groups utilized in nucleophilic aromatic substitution (SNAr) for fluorobenzoate synthesis, supported by mechanistic causality and field-proven experimental protocols.

Mechanistic Causality: The Thermodynamics of SNAr

The introduction of a nucleophilic [18F]fluoride ion into an aromatic ring requires overcoming the inherent electron density of the arene. The reaction proceeds via an SNAr mechanism, characterized by the rate-limiting formation of a negatively charged Meisenheimer complex, followed by the rapid elimination of the leaving group.

The efficacy of a leaving group is determined by two causal factors:

  • Transition State Stabilization: The leaving group must exert strong electron-withdrawing effects (inductive or mesomeric) to stabilize the incoming negative charge.

  • Leaving Group Ability (Nucleofugality): The expelled moiety must be a weak base and thermodynamically stable.

SNAr_Mechanism A Benzoate Precursor (LG = -NMe3+, -NO2) B [18F]Fluoride Addition A->B C Meisenheimer Complex B->C Rate-Limiting Step D Leaving Group Elimination C->D E Fluorinated Benzoate D->E Fast

Fig 1. SNAr mechanism for radiofluorination of benzoate precursors via Meisenheimer complex.

Trimethylammonium (-NMe3+)

The quaternary ammonium group is the industry standard for [18F]SFB synthesis. Its full positive charge exerts a massive inductive (-I) pull, drastically lowering the activation energy required to form the Meisenheimer complex. This allows radiofluorination to occur at relatively mild temperatures (90–110 °C) in solvents like acetonitrile (MeCN)[1]. Furthermore, the expelled trimethylamine is a neutral, stable gas. However, the basicity of the fluoride ion can trigger a competing aliphatic SN2 attack on the methyl groups, yielding volatile [18F]fluoromethane as an unwanted side product[2].

Nitro (-NO2)

The nitro group relies on both inductive (-I) and mesomeric (-M) effects. While it is a classic SNAr leaving group, the expulsion of a negatively charged nitrite ion (NO2-) carries a higher thermodynamic penalty than expelling neutral trimethylamine. Consequently, nitro displacement requires harsher conditions (120–180 °C) and high-boiling polar aprotic solvents like DMSO or DMF[1].

Advanced Leaving Groups: Diaryliodonium Salts

To bypass the limitations of traditional SNAr, hypervalent iodine(III) precursors (diaryliodonium salts or spirocyclic iodonium ylides) are increasingly utilized. Here, the mechanism shifts: the fluoride coordinates directly to the iodine center, followed by reductive elimination. This allows for the one-step synthesis of complex fluorobenzoates at lower temperatures, though the precursors are synthetically demanding to produce[3],[4].

Quantitative Comparison of Leaving Groups

The following table synthesizes experimental data comparing the performance of these leaving groups in the synthesis of [18F]fluorobenzoate derivatives.

ParameterTrimethylammonium (-NMe3+)Nitro (-NO2)Diaryliodonium / Ylides
Optimal Solvent MeCN or DMSODMF or DMSODMF or MeCN
Reaction Temp (°C) 90 – 110 °C120 – 150 °C90 – 130 °C
Average RCY (%) 30 – 60% (3-step)20 – 40% (3-step)5 – 35% (1-step)
Primary Advantage High reactivity; easy precursor separation via charge difference.Highly stable precursors; no volatile radioactive side products.Enables rapid, one-step synthesis of complex active esters.
Primary Limitation Formation of volatile [18F]fluoromethane side product.Requires harsh temperatures; difficult precursor separation.Precursor synthesis is complex and low-yielding (~25%).

Self-Validating Experimental Protocol: Synthesis of [18F]SFB via -NMe3+ Displacement

To ensure scientific integrity, the following protocol for the 3-step synthesis of [18F]SFB using the trimethylammonium leaving group is designed as a self-validating system . Each critical phase includes an analytical checkpoint to verify causality and ensure the system is operating within thermodynamic tolerances.

Workflow step1 Step 1: Nucleophilic Fluorination Displacement of -NMe3+ by [18F]F- Solvent: MeCN, Temp: 90-110°C step2 Step 2: Ester Hydrolysis (Saponification) Reagents: TBAOH Yields: 4-[18F]fluorobenzoic acid step1->step2 step3 Step 3: Active Esterification Reagents: TSTU, MeCN Yields: [18F]SFB step2->step3 step4 Step 4: Quality Control & Conjugation Radio-HPLC Validation (>95% RCP) Yields: 18F-Labeled Peptide step3->step4

Fig 2. Multi-step synthesis workflow of [18F]SFB and subsequent peptide bioconjugation.

Phase 1: Fluoride Activation (Azeotropic Drying)

Causality: Aqueous[18F]fluoride is highly hydrated. Water hydrogen-bonds to the fluoride ion, completely neutralizing its nucleophilicity. Azeotropic drying with Kryptofix 2.2.2 (K2.2.2) and K2CO3 strips the hydration shell, leaving a "naked," highly reactive fluoride ion.

  • Trap cyclotron-produced [18F]fluoride on a QMA carbonate ion-exchange cartridge.

  • Elute into a reaction vessel using a solution of K2.2.2 (15 mg) and K2CO3 (3 mg) in MeCN/H2O (80/20 v/v, 1 mL).

  • Evaporate the solvent at 95 °C under a stream of inert N2 or He gas.

  • Add anhydrous MeCN (1 mL) and repeat evaporation twice. Validation Checkpoint 1: Visually confirm the presence of a dry, white crystalline residue. Any residual moisture will collapse the RCY in the next step.

Phase 2: SNAr Displacement of the Leaving Group

Causality: The positively charged -NMe3+ group activates the ring. MeCN is chosen over DMSO to allow for rapid evaporation prior to hydrolysis, preventing solvent-induced degradation of the subsequent active ester.

  • Dissolve the precursor, ethyl 4-(trimethylammonium)benzoate triflate (5 mg), in anhydrous MeCN (1 mL).

  • Add to the dried [18F]fluoride complex and heat at 90 °C for 10 minutes.

  • Validation Checkpoint 2: Perform a rapid Radio-TLC (Silica gel, EtOAc/Hexane 1:1). The unreacted [18F]fluoride remains at the baseline (Rf = 0.0), while the intermediate ethyl 4-[18F]fluorobenzoate migrates (Rf ≈ 0.8). A conversion of >70% validates the SNAr efficiency.

Phase 3: Saponification and Esterification

Causality: The ethyl ester must be hydrolyzed to the free acid before it can be converted into the succinimidyl active ester. Tetrabutylammonium hydroxide (TBAOH) is used as a mild base to prevent the degradation of the aromatic ring.

  • Add 10 μL of 1M TBAOH to the reaction vessel and heat at 90 °C for 5 minutes to yield 4-[18F]fluorobenzoic acid.

  • Evaporate the solvent completely to remove any trace of water generated during hydrolysis.

  • Add a solution of O -(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU, 10 mg) in anhydrous MeCN (1 mL).

  • Heat at 90 °C for 5 minutes. The TSTU acts as a coupling agent, replacing the hydroxyl group with the succinimidyl leaving group (which will later be displaced by the target peptide's primary amines).

Phase 4: System Validation & Purification
  • Dilute the crude mixture with 5% MeCN in water and pass through a semi-preparative HPLC system (C18 column).

  • Validation Checkpoint 3: Monitor the UV (254 nm) and radioactivity channels. The [18F]SFB product must co-elute perfectly with a non-radioactive SFB reference standard. Radiochemical purity (RCP) must exceed 95% before proceeding to peptide conjugation[5].

References

  • IAEA TECDOC SERIES: SUCCINIMIDYL-4-[18F]FLUOROBENZOATE ([18F]SFB)
  • Source: ACS Publications (acs.org)
  • One-Step Synthesis of N-Succinimidyl-4-[18F]Fluorobenzoate ([18F]SFB)
  • Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)
  • Source: ACS Publications (acs.org)

Sources

Comparative

Validation of HPLC-UV analytical methods for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate purity

Comparative Validation of HPLC-UV Methods for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate Purity The Analytical Challenge: Halogenated Aromatic Isomers Methyl 2-bromo-4-fluoro-5-hydroxybenzoate is a highly functionalized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation of HPLC-UV Methods for Methyl 2-bromo-4-fluoro-5-hydroxybenzoate Purity

The Analytical Challenge: Halogenated Aromatic Isomers

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate is a highly functionalized aromatic compound utilized as a critical building block in pharmaceutical synthesis. The primary analytical challenge lies in resolving the Active Pharmaceutical Ingredient (API) from its structurally homologous impurities—specifically positional isomers (e.g., 3-bromo-4-fluoro-5-hydroxybenzoate), des-halogenated byproducts, and ester hydrolysis degradants. Because these impurities share nearly identical molecular weights and hydrophobic profiles, standard reversed-phase methods often fail to achieve baseline separation, necessitating a highly selective and meticulously validated analytical approach.

Mechanistic Rationale: Column Chemistry Selection

To establish a robust purity assay, we evaluated two distinct stationary phases to demonstrate why orthogonal selectivity is required for this class of compounds:

  • Traditional C18 (Fully Porous Particle, 5 µm): Separation on C18 relies almost exclusively on hydrophobic dispersive interactions. For halogenated isomers, the hydrophobic footprint is virtually indistinguishable, leading to critical pair co-elution.

  • Phenyl-Hexyl (Core-Shell, 2.6 µm): This phase introduces orthogonal selectivity. The hexyl linker provides baseline hydrophobicity, while the terminal phenyl ring engages in π−π and dipole-dipole interactions. Because halogens (especially bromine and fluorine) strongly influence the electron density and polarizability of the aromatic ring, the Phenyl-Hexyl phase can discriminate between positional isomers based on their unique dipole moments. Furthermore, the solid-core (core-shell) architecture minimizes the Eddy diffusion (A-term) and longitudinal diffusion (B-term) in the van Deemter equation, delivering ultra-high efficiency without the extreme backpressures associated with sub-2 µm UHPLC columns.

Experimental Methodologies & Self-Validating Protocol

The following protocol was designed as a self-validating system, ensuring that system suitability is confirmed prior to any sample analysis. The method was developed and validated in accordance with1, addressing parameters such as accuracy, linearity, solution stability, precision, and specificity[1].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

    • Causality: The target compound contains a phenolic hydroxyl group (estimated pKa ~8.5). Maintaining a mobile phase pH of ~2.0 ensures the hydroxyl group remains fully protonated (unionized). This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing and retention time drift.

  • Mobile Phase B (Organic): 0.05% TFA in Acetonitrile.

    • Causality: Adding a slightly lower concentration of TFA to the organic phase compensates for baseline drift during gradient elution caused by the UV absorbance of TFA at low wavelengths.

Step 2: Sample & Standard Preparation

  • Diluent: 20:80 Acetonitrile:Water (v/v).

    • Causality: Matching the sample diluent to the initial gradient conditions prevents the "solvent effect"—a phenomenon where a strong injection solvent causes the analyte band to travel down the column before partitioning, resulting in peak fronting or splitting.

Step 3: Chromatographic Conditions

  • Column: Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm) vs. FPP C18 (150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm.

  • Gradient: 20% B to 80% B over 12 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

Step 4: System Suitability Testing (SST) - Built-in Validation Before analyzing unknown samples, inject a System Suitability Standard containing the target compound and its 3-bromo isomer at 0.1 mg/mL.

  • Self-Validation Gate: Proceed only if Resolution ( Rs​ ) 2.0; Tailing Factor ( Tf​ ) 1.5; and %RSD of peak area (n=5) 1.0%. This ensures column integrity and mobile phase accuracy prior to data acquisition.

Comparative Performance & Validation Data

According to the2, the objective is to demonstrate that the procedure is fit for its intended purpose[2]. This framework is applied to analytical procedures used for release and stability testing of commercial products[3]. As demonstrated in Table 1, the Core-Shell Phenyl-Hexyl column significantly outperformed the traditional C18 column.

Table 1: Chromatographic Performance Comparison (Target vs. 3-bromo isomer)

ParameterFPP C18 (5 µm)Core-Shell Phenyl-Hexyl (2.6 µm)
Retention Time (Target) 11.4 min8.2 min
Resolution ( Rs​ ) 1.2 (Co-elution)3.1 (Baseline Separation)
Peak Tailing ( Tf​ ) 1.61.05
Theoretical Plates ( N ) ~8,500~22,000
Backpressure 140 bar195 bar

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at target RTNo interference from blank/degradantsPass
Linearity ( R2 ) > 0.999 (25% to 150% of nominal)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Repeatability (%RSD) 2.0% (n=6)0.45%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Validation Lifecycle Workflow

The following diagram illustrates the logical progression of the analytical validation lifecycle, ensuring the method remains robust and reliable.

G N1 Method Optimization (Selectivity & Mobile Phase) N2 System Suitability Testing (Resolution > 2.0, Tailing < 1.5) N1->N2 Defined Conditions N3 Specificity Assessment (Forced Degradation & Isomers) N2->N3 Pass Criteria N4 Linearity & Range (ICH Q2(R2) 25-150% Target) N3->N4 No Interference N5 Accuracy & Precision (Recovery & %RSD < 2.0%) N4->N5 R² > 0.999 N6 Robustness Testing (pH, Temp, Flow variations) N5->N6 Validated N7 Validated Method Ready for Release Testing N6->N7 Lifecycle Mgmt

Fig 1: ICH Q2(R2) Method Validation Lifecycle for HPLC-UV Purity Analysis.

Conclusion

For highly functionalized halogenated aromatics like Methyl 2-bromo-4-fluoro-5-hydroxybenzoate, traditional hydrophobic retention mechanisms are often insufficient. By leveraging the π−π and dipole-mediated selectivity of a Core-Shell Phenyl-Hexyl stationary phase, combined with rigorous pH control, we established a highly efficient, ICH Q2(R2)-compliant analytical method. This approach not only guarantees baseline resolution of critical isomeric impurities but also reduces run times by 30%, significantly increasing laboratory throughput while maintaining uncompromising scientific integrity.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S. Food and Drug Administration (FDA).[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. MDPI.[Link]

Sources

Validation

Mass spectrometry fragmentation patterns of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

Mass Spectrometry Fragmentation Patterns of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate: A Comparative Analytical Guide Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (C8H6BrFO3) is a highly functionalized aromatic scaffold uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate: A Comparative Analytical Guide

Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (C8H6BrFO3) is a highly functionalized aromatic scaffold utilized in the synthesis of advanced pharmaceutical and agrochemical intermediates. Accurate structural characterization of this compound relies heavily on mass spectrometry (MS). The presence of three distinct substituents (bromo, fluoro, and hydroxyl) alongside the methyl ester dictates a complex but highly diagnostic fragmentation pattern.

This guide objectively compares the fragmentation behavior of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers with validated protocols and mechanistic insights for accurate structural elucidation.

Comparative Ionization Strategies: EI-MS vs. ESI-MS/MS

To establish a robust analytical framework, it is crucial to compare how different ionization techniques interact with the molecule's functional groups.

Table 1: Comparison of EI-MS and ESI-MS/MS Performance

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Negative Mode)
Primary Ion Formed Radical Cation [M]⁺• (m/z 248/250)Deprotonated Anion [M-H]⁻ (m/z 247/249)
Isotopic Signature Distinct 1:1 ratio (⁷⁹Br/⁸¹Br)Distinct 1:1 ratio (⁷⁹Br/⁸¹Br)
Dominant Cleavage α-cleavage of ester (Loss of •OCH₃)Homolytic/Heterolytic ester cleavage
Sensitivity High (for volatile, derivatized forms)Very High (due to acidic phenolic -OH)
Best Used For Library matching, structural confirmationTrace quantification, complex matrices

Expertise & Causality Insight: The EI-MS spectrum is dominated by the thermodynamic stability of the acylium ion formed after the loss of the methoxy radical[1]. Conversely, ESI in negative mode exploits the acidity of the phenolic hydroxyl group at the 5-position, yielding a highly stable phenoxide anion that directs subsequent collision-induced dissociation (CID) pathways.

Mechanistic Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under standard 70 eV EI conditions, the molecular ion [M]⁺• is observed at m/z 248 and 250 in a 1:1 ratio, confirming the presence of a single bromine atom[2]. The primary fragmentation is the α-cleavage of the ester group, expelling a methoxy radical (•OCH₃, 31 Da) to form a highly stabilized acylium ion at m/z 217/219[1]. Subsequent extrusion of neutral carbon monoxide (CO, 28 Da) yields a substituted phenyl cation at m/z 189/191[1]. While the halogen substituents are tightly bound to the aromatic ring, at higher internal energies, the loss of a bromine radical (•Br) leads to a converged debrominated fragment at m/z 110[2].

EIMS M Molecular Ion [M]+. m/z 248 / 250 Acylium Acylium Ion[M-OCH3]+ m/z 217 / 219 M->Acylium - •OCH3 (-31 Da) Phenyl Phenyl Cation [M-OCH3-CO]+ m/z 189 / 191 Acylium->Phenyl - CO (-28 Da) BrLoss Debrominated Ion m/z 110 Phenyl->BrLoss - Br• (-79/81 Da)

Caption: EI-MS fragmentation pathway of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In negative mode ESI, the compound readily deprotonates to form[M-H]⁻ at m/z 247/249. Upon CID, protonated and deprotonated methyl benzoates uniquely undergo the loss of a methyl radical (•CH₃, 15 Da) to form a carboxylate radical anion at m/z 232/234[3]. Alternatively, the proximity of the substituents can facilitate the neutral loss of methanol (CH₃OH, 32 Da) via a rearrangement process, yielding a fragment at m/z 215/217[3]. The strong carbon-fluorine bond typically resists cleavage, making fluorine retention a key diagnostic marker in the lower mass range.

ESIMS M Deprotonated Ion [M-H]- m/z 247 / 249 Radical Radical Anion[M-H-•CH3]-. m/z 232 / 234 M->Radical - •CH3 (-15 Da) Phenolate Phenolate Anion [M-H-CH3OH]- m/z 215 / 217 M->Phenolate - CH3OH (-32 Da) BrLoss Debrominated Anion m/z 167 Phenolate->BrLoss - HBr / Br•

Caption: ESI-MS/MS negative mode fragmentation of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following analytical workflows incorporate internal validation steps to prevent false positive identifications.

Workflow Sample Sample Preparation (Dissolution & Derivatization) SST System Suitability Test (Isotope Ratio Verification) Sample->SST Proceed to Analysis MS Acquisition (EI-MS or ESI-MS/MS) SST->Analysis Pass Criteria Validation Data Validation (Fragment & Isotope Matching) Analysis->Validation Data Export

Caption: Self-validating analytical workflow for mass spectrometry analysis.

Protocol A: GC-EI-MS Analysis

Objective: Obtain high-resolution EI spectra for structural confirmation.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of MS-grade ethyl acetate. Causality: Ethyl acetate ensures complete solubility without participating in transesterification (which could artificially alter the ester mass if methanol were used).

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 30 minutes. Causality: Derivatizing the phenolic -OH to a TMS ether prevents peak tailing on the GC column and increases volatility.

  • System Suitability Test (SST): Inject a tuning standard (e.g., PFTBA) to verify that the mass axis is calibrated and the m/z 69, 219, and 502 peaks meet abundance criteria.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Scan range m/z 50–400. Source temperature 230°C, Electron energy 70 eV.

  • Data Validation: Confirm the 1:1 isotopic ratio of the molecular ion (or TMS-derivatized molecular ion) to validate the presence of bromine before interpreting lower-mass fragments[2].

Protocol B: LC-ESI-MS/MS Analysis

Objective: Trace-level quantification and structural elucidation via CID.

  • Sample Preparation: Prepare a 10 µg/mL solution in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • SST: Inject a standard solution of a known brominated phenol (e.g., 2-bromophenol) to verify negative mode ionization efficiency and isotopic resolution[4].

  • Chromatographic Separation: Use a C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: Although negative mode is used, trace formic acid improves peak shape without completely suppressing the ionization of the highly acidic phenol.

  • MS/MS Acquisition: Operate in negative ESI mode. Precursor ion: m/z 247/249. Apply a collision energy (CE) ramp from 10 to 40 eV using Argon as the collision gas.

  • Data Validation: Ensure that the product ion spectra of both m/z 247 (⁷⁹Br) and m/z 249 (⁸¹Br) are acquired. Fragments that retain bromine will maintain the 1:1 ratio, whereas debrominated fragments (e.g., m/z 167) will appear as a single peak, providing a self-validating mechanism for structural assignment.

Comparative Isomeric Differentiation

Differentiating Methyl 2-bromo-4-fluoro-5-hydroxybenzoate from its isomers (e.g., Methyl 3-bromo-4-fluoro-5-hydroxybenzoate) is a common analytical challenge.

  • The Ortho-Effect: In the 2-bromo isomer, the bulky bromine atom is ortho to the methyl ester. This steric crowding can facilitate a higher relative abundance of the [M-OCH₃]⁺ acylium ion in EI-MS compared to the 3-bromo isomer, where the ester group is less sterically hindered.

  • Hydrogen Bonding & Neutral Loss: In isomers where the hydroxyl group is ortho to the ester (e.g., 2-hydroxy isomers), an intense[M-CH₃OH]⁺• peak is observed due to a six-membered transition state. The absence of this dominant neutral loss in Methyl 2-bromo-4-fluoro-5-hydroxybenzoate confirms the meta or para relationship between the -OH and the ester group.

References

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds Chemguide URL: [Link]

  • Mass Spectrometry: Fragmentation Rules for Halogenated Compounds Miami University Educational Resources URL:[Link]

Sources

Comparative

Optimizing Catalytic Efficiency in Palladium-Catalyzed Reactions with Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

Executive Summary In modern drug discovery and pharmaceutical process chemistry, highly functionalized aryl halides serve as critical building blocks. Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (CAS 1357147-45-5) is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and pharmaceutical process chemistry, highly functionalized aryl halides serve as critical building blocks. Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (CAS 1357147-45-5) is a prime example of a densely functionalized substrate, featuring an unprotected phenol, an ester, a fluorine atom, and a reactive bromine center . While the Suzuki-Miyaura cross-coupling of this molecule is a powerful method for constructing biaryl scaffolds, the substrate's unique electronic and steric topology presents significant catalytic bottlenecks. This guide provides an objective, data-supported comparison of palladium catalytic systems, demonstrating why modern precatalysts outcompete traditional complexes for this specific molecular class.

Substrate Profiling & Mechanistic Bottlenecks

To achieve high catalytic turnover, one must understand the causality behind catalyst deactivation when working with Methyl 2-bromo-4-fluoro-5-hydroxybenzoate:

  • The Unprotected Phenol (-OH): The acidic hydroxyl group at position 5 is the primary liability. If a strong base (e.g., NaOH, KOH) is used, the phenol is deprotonated to form a phenoxide. This electron-rich moiety severely deactivates the aromatic ring toward the initial oxidative addition of Pd(0). Furthermore, phenoxides can competitively coordinate to the palladium center, poisoning the catalyst.

  • The Ester Group (-COOMe): Located ortho to the bromine atom, the ester introduces steric hindrance that impedes the approach of bulky catalytic intermediates. Additionally, it is highly susceptible to saponification (hydrolysis) under strongly basic aqueous conditions.

  • The Fluorine Atom (-F): While generally stable under Suzuki conditions, its strong electron-withdrawing inductive effect alters the electronics of the ring, necessitating a highly active, electron-rich palladium center to facilitate rapid transmetalation and reductive elimination.

Comparative Analysis of Catalytic Systems

Selecting the correct ligand environment is paramount for overriding the substrate's intrinsic liabilities .

Traditional Systems: Pd(PPh₃)₄ and Pd(dppf)Cl₂

First-generation catalysts like Pd(PPh₃)₄ suffer from slow oxidative addition due to the relatively low electron density of the triphenylphosphine ligands. When applied to our phenolic substrate, the reaction stalls, requiring elevated temperatures (≥100 °C) that exacerbate ester hydrolysis and promote the protodeboronation of the boronic acid partner. Pd(dppf)Cl₂ , a bidentate system, offers better stability and is frequently used in plant-scale pharmaceutical syntheses . However, its rigid bite angle struggles to overcome the steric bulk of the ortho-ester during the reductive elimination step, often requiring high catalyst loadings (5-10 mol%) to achieve full conversion.

The Modern Standard: XPhos Pd G2 Precatalyst

The XPhos Pd G2 precatalyst represents a paradigm shift for hindered, functionalized substrates. XPhos (a dialkylbiaryl phosphine) is exceptionally bulky and electron-rich, which accelerates oxidative addition and forces the sterically congested reductive elimination step . Crucially, the G2 precatalyst architecture ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species at mild temperatures upon deprotonation of the biphenyl backbone . This allows the reaction to proceed at lower temperatures (e.g., 60-80 °C) with a mild base (K₃PO₄), perfectly preserving the delicate ester and preventing phenoxide-induced catalyst poisoning.

Quantitative Performance Data

The following table summarizes the comparative catalytic efficiency for the Suzuki-Miyaura coupling of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate with phenylboronic acid across different systems.

Catalyst SystemLigand TypeBaseTemp (°C)Time (h)Catalyst LoadingYield (%)Primary Observation / Failure Mode
Pd(PPh₃)₄ MonodentateNa₂CO₃100165.0 mol%42%High levels of ester hydrolysis; slow conversion.
Pd(dppf)Cl₂ BidentateK₂CO₃90125.0 mol%68%Moderate efficiency; required high catalyst loading.
XPhos Pd G2 Bulky BiarylK₃PO₄8021.0 mol%95% Clean, rapid conversion; complete functional group tolerance.

Catalytic Cycle & Logical Workflows

CatalyticCycle Precat XPhos Pd G2 Precatalyst Activation Base Activation Precat->Activation Deprotonation Pd0 Active L-Pd(0) Species Activation->Pd0 Reductive Elimination of Carbazole OxAdd Oxidative Addition Pd0->OxAdd + Methyl 2-bromo-4-fluoro-5-hydroxybenzoate TransMet Transmetalation OxAdd->TransMet L-Pd(II)(Ar)Br Intermediate RedElim Reductive Elimination TransMet->RedElim + Ar-B(OH)2 / Base Product Cross-Coupled Product RedElim->Product L-Pd(II)(Ar)(Ar') Intermediate Product->Pd0 Catalyst Turnover

Caption: Catalytic cycle of Suzuki-Miyaura coupling using XPhos Pd G2 precatalyst.

WorkflowLogic Substrate Substrate: Functionalized Aryl Bromide Phenol Unprotected Phenol? Substrate->Phenol Base Select Mild Base (K3PO4) Phenol->Base Yes (Avoid NaOH) Sterics Ortho-Ester Hindrance? Base->Sterics Catalyst Bulky Ligand (XPhos Pd G2) Sterics->Catalyst Yes (Avoid Pd(PPh3)4) Degas Rigorous Degassing Catalyst->Degas React Reaction Execution Degas->React Prevent Pd(0) Oxidation

Caption: Decision logic for optimizing Pd-catalyzed coupling with phenolic substrates.

Self-Validating Experimental Protocol

This protocol utilizes a built-in validation system via LC-MS tracking to ensure catalytic turnover is actively occurring without ester degradation.

Materials:

  • Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (1.0 mmol, 249.04 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • XPhos Pd G2 (0.01 mmol, 1.0 mol%, 7.8 mg)

  • K₃PO₄ (2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Workflow:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, K₃PO₄, and XPhos Pd G2.

    • Causality Check: Adding the catalyst last minimizes ambient oxidation before the solvent is introduced.

  • Solvent Introduction & Degassing: Add 10 mL of the 1,4-Dioxane/H₂O mixture. Immediately subject the flask to three rigorous cycles of Freeze-Pump-Thaw.

    • Causality Check: Oxygen rapidly quenches the highly active L-Pd(0) species generated by the G2 precatalyst. Standard nitrogen sparging is often insufficient for 1 mol% catalyst loadings.

  • Thermal Activation: Backfill the flask with Argon and heat the biphasic mixture to 80 °C in a pre-heated oil bath for 2 hours.

  • In-Process Validation (LC-MS): After 1 hour, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: You must observe the disappearance of the starting material (m/z 247.0 [M-H]⁻ in negative mode) and the appearance of the product mass (m/z 247.1[M+H]⁺ in positive mode). If a mass of m/z 233.1 is observed, ester hydrolysis is occurring—indicating the temperature is too high or the base is too concentrated.

  • Workup & Isolation: Cool the reaction to room temperature. Carefully acidify the aqueous layer to pH 5 using 1M HCl to protonate any residual phenoxide, ensuring the product partitions entirely into the organic phase. Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

References

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Available at:[Link]

  • Li, W. et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI Molecules. Available at: [Link]

  • Guitot, K. et al. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications." Journal of Organic Chemistry (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

Standard Operating Procedure & Safety Matrix: Handling Methyl 2-bromo-4-fluoro-5-hydroxybenzoate As a highly functionalized halogenated phenolic ester, Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (CAS: 1357147-45-5) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Matrix: Handling Methyl 2-bromo-4-fluoro-5-hydroxybenzoate

As a highly functionalized halogenated phenolic ester, Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (CAS: 1357147-45-5) is a critical building block in advanced pharmaceutical and agrochemical synthesis[1]. However, its specific structural motifs dictate a stringent, non-standard approach to laboratory safety. Standard operating procedures (SOPs) for general organic compounds are dangerously inadequate for this chemical class.

This guide provides a self-validating, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Assessment (The "Why")

To establish a culture of safety, researchers must understand the causality behind a compound's hazards. The risks associated with Methyl 2-bromo-4-fluoro-5-hydroxybenzoate are driven by two primary structural features:

  • The Phenolic Core: Phenols are powerful protein denaturants and are highly corrosive to living tissue. Crucially, phenol acts as a local anesthetic; severe dermal burns can occur without immediate pain, leading to delayed recognition of exposure and deeper tissue damage[2].

  • Halogenation (Bromo- and Fluoro- substituents): The addition of bromine and fluorine atoms significantly increases the lipophilicity (fat solubility) of the molecule. This enhances its ability to rapidly cross the stratum corneum (the skin's outer layer) and cellular membranes, accelerating systemic absorption and potential organ toxicity compared to unsubstituted phenols[3].

Once absorbed, phenolic compounds can cause central nervous system depression, methemoglobinemia, and long-term hepatic or renal damage[2][4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated phenols. Nitrile, the most common laboratory glove material, is rapidly permeated and degraded by phenolic compounds , especially when the compound is dissolved in organic solvents[5].

Table 1: PPE Requirements and Mechanistic Justification

PPE CategoryRequired SpecificationMechanistic Justification & Quantitative Data
Gloves (Primary) Neoprene, Butyl Rubber, or Silver Shield®Nitrile degrades rapidly. Butyl/Neoprene provides >8-hour breakthrough resistance against phenolic compounds[4][5].
Gloves (Secondary) Inner Nitrile GloveProvides a secondary barrier and protects hands from contamination when removing the thicker outer gloves[5].
Eye Protection ANSI Z87.1 Chemical GogglesPrevents severe ocular damage and blindness from aerosolized dust or solvent splashes[2][5].
Body Protection Flame-Resistant Lab Coat & Chemical ApronPrevents permeation through standard cotton clothing, which can trap the chemical against the skin[2][3].
Respiratory Fume Hood (Face velocity 80-120 fpm)Prevents inhalation of aerosolized powders during weighing and volatile vapors during solvation[2].

Operational Workflow: Step-by-Step Methodology

Protocol for Routine Handling and Solvation

  • Environmental Setup: Verify the chemical fume hood is operational. Clear the workspace of incompatible materials, strictly avoiding strong oxidizers, strong acids, and bases[2][4].

  • PPE Donning: Double-glove with nitrile (inner) and Neoprene/Butyl (outer). Don chemical splash goggles and a lab coat[5].

  • Containment: Keep the primary container of Methyl 2-bromo-4-fluoro-5-hydroxybenzoate closed until inside the fume hood.

  • Weighing: Use anti-static weighing boats to prevent the fine powder from dispersing. Clean the exterior of the weighing vessel before removing it from the hood.

  • Solvation: If preparing a solution, add the solvent slowly. Halogenated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMSO) will rapidly dissolve the compound but also create highly skin-permeable solutions.

  • Decontamination: Wipe down spatulas, balances, and hood surfaces with a compatible solvent (e.g., isopropanol), followed by a mild detergent. Dispose of all contaminated wipes as hazardous waste[3].

Waste Segregation & Disposal Logistics

Under EPA regulations (40 CFR Part 268), organic compounds containing carbon-halogen bonds are strictly regulated and must be segregated into designated Halogenated Organic Waste streams[6].

Causality of Segregation: Halogenated wastes require specialized high-temperature incineration equipped with caustic scrubbers. If halogenated waste is improperly mixed with general organic waste and burned at lower temperatures, it can generate highly toxic byproducts, including hydrogen halides and polychlorinated/polybrominated dibenzodioxins[7].

Table 2: Halogenated Waste Segregation Parameters

Waste CategoryEPA ClassificationDisposal Logistics & Causality
Solid Waste Halogenated SolidContaminated gloves, wipes, and empty vials. Must be incinerated in regulated hazardous waste facilities[8].
Liquid Waste Halogenated OrganicDo not mix with non-halogenated solvents. Mixing can cause reactive hazards and violates EPA incineration mandates[8].
Aqueous Waste ProhibitedNever mix halogenated organics with aqueous acids/bases. Segregate entirely to prevent toxic gas generation[8].

Emergency Response & Exposure Protocols

Standard laboratory first aid (flushing with water) is insufficient and potentially dangerous for phenolic dermal exposure, as water can spread the lipophilic compound over a larger surface area without effectively removing it.

Step-by-Step Dermal Exposure Protocol:

  • Immediate Isolation: Move the victim to a safe area and immediately remove all contaminated clothing (do not pull contaminated shirts over the head; cut them off if necessary)[5].

  • PEG Decontamination (Critical Step): Do NOT flush primarily with water. Immediately and generously swab the affected skin with low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400)[2][5].

    • Causality: PEG acts as a macroscopic solvent sink, effectively solubilizing the lipophilic halogenated phenol and extracting it from the dermal layers before it can reach the bloodstream.

  • Duration: Continue PEG application and wiping for at least 15 minutes[2][5].

  • Medical Escalation: Seek emergency medical attention immediately, providing the medical team with the chemical identity and noting the risk of systemic phenolic toxicity[4].

Ocular Exposure Protocol:

  • Do NOT use PEG in the eyes.

  • Flush eyes continuously with water or a standard eyewash solution for a minimum of 15 minutes[4][5].

  • Seek immediate ophthalmological emergency care.

Workflow Visualization

G A Methyl 2-bromo-4-fluoro-5-hydroxybenzoate Handling Protocol B Don Specialized PPE (Neoprene Gloves, Face Shield) A->B C Isolate in Chemical Fume Hood B->C D Routine Operation C->D Proceed E Accidental Spill / Exposure C->E Incident F Halogenated Waste Segregation (EPA Compliant) D->F Disposal E->F Clean-up G PEG 400 Dermal Treatment & Medical Escalation E->G Exposure

Workflow for handling and emergency response of halogenated phenolic compounds.

References

  • AKSci. "1357147-45-5 Methyl 2-bromo-4-fluoro-5-hydroxybenzoate." 1

  • Sigma-Aldrich. "Methyl 2-bromo-4-fluoro-5-hydroxybenzoate | 1357147-45-5." Link

  • Bucknell University. "Hazardous Waste Segregation." 8

  • U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." Link

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 7

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." 6

  • UNC Charlotte Environment, Health and Safety. "Phenol Standard Operating Procedure." 2

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." 4

  • Centers for Disease Control and Prevention (CDC). "Occupational Health Guideline for Phenol." 3

  • Cornell University Environment, Health and Safety. "Appendix P - Phenol First Aid Guide and PPE." 5

Sources

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